molecular formula C8H8F3N B1329585 4-(Trifluoromethyl)benzylamine CAS No. 3300-51-4

4-(Trifluoromethyl)benzylamine

Katalognummer: B1329585
CAS-Nummer: 3300-51-4
Molekulargewicht: 175.15 g/mol
InChI-Schlüssel: PRDBLLIPPDOICK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDBLLIPPDOICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186637
Record name 4-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3300-51-4
Record name 4-(Trifluoromethyl)benzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3300-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)benzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Trifluoromethyl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Trifluoromethyl)benzylamine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzylamine

Introduction

This compound is a crucial chemical intermediate distinguished by the presence of a trifluoromethyl group (-CF3) on the benzylamine (B48309) scaffold. This functional group imparts unique electronic properties, enhancing the molecule's reactivity, metabolic stability, and solubility in organic solvents.[1] Consequently, it serves as a vital building block in the synthesis of a wide array of complex organic compounds. Its CAS (Chemical Abstracts Service) Registry Number is 3300-51-4 .[2][3][4]

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis protocols, key applications, and safety information.

Physicochemical and Spectroscopic Data

The trifluoromethyl group significantly influences the physical and chemical characteristics of the benzylamine molecule.[1] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 3300-51-4[2][3][4]
Molecular Formula C8H8F3N[2][3][5]
Linear Formula CF3C6H4CH2NH2
Molecular Weight 175.15 g/mol [3][6]
Appearance Clear colorless to light yellow liquid[4][7]
Density 1.229 g/mL at 25 °C[4]
Boiling Point 191.0 ± 35.0 °C at 760 mmHg[2]
79-82 °C at 15 mmHg[4]
Refractive Index n20/D 1.464[4]
Flash Point 75 °C (167 °F) - closed cup[4]
pKa 8.60 ± 0.10 (Predicted)[4]
EC Number 221-971-9
MDL Number MFCD00010220

Synthesis Protocol

This compound can be synthesized via the reduction of 4-trifluoromethylbenzaldehyde oxime. The following is a general experimental procedure derived from established methods.[4]

General Procedure for Reductive Amination
  • Dissolution : Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol.

  • Acidification : Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the methanolic solution.

  • Catalyst Addition : Introduce 252 mg of a suitable catalyst (e.g., a Palladium-based catalyst) to the reaction mixture.

  • Hydrogenation : Place the reaction vessel under a hydrogen atmosphere at 10 atm pressure.

  • Reaction : Stir the mixture continuously for 3 hours at room temperature (approximately 25°C).

  • Work-up : Upon completion, carefully remove the catalyst by filtration.

  • Neutralization : Add diethyl ether to the filtrate and neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Extraction and Analysis : Separate the ether layer. Analysis by gas chromatography can be used to confirm the formation and yield of this compound, which has been reported to be as high as 93.6% under these conditions.[4]

Applications in Research and Drug Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable precursor in several fields.[1][8] The -CF3 moiety is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[9]

Pharmaceutical Development

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][10] Its derivatives are explored for a range of therapeutic targets.

  • Antidiabetic Agents : It has been instrumental in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. A notable outcome of this research was the identification of 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), a candidate for treating diabetes mellitus.

  • Neurological Disorders : The compound is used to develop drugs targeting neurological disorders, as the trifluoromethyl group can modify biological activity and improve brain penetration.[1][8][9]

  • Oncology and Anti-inflammatory Drugs : Its hydrochloride salt is a crucial building block in designing novel anti-cancer and anti-inflammatory agents, where it helps enhance potency and selectivity.[10]

Agrochemicals

In agricultural science, this compound is used to formulate advanced pesticides and herbicides. The trifluoromethyl group helps to improve the stability and efficacy of the active ingredients.[1][8][10]

Material Science

The compound is also employed in the production of specialty polymers and coatings. The incorporation of the trifluoromethyl group can enhance thermal stability and chemical resistance in these materials.[8][10]

Experimental and Synthetic Workflows

The role of this compound as a foundational reagent is best illustrated through a synthetic workflow. The diagram below outlines the key steps in the synthesis of advanced pharmaceutical intermediates, such as the benzamide (B126) derivatives mentioned previously.

G cluster_start Starting Materials cluster_process Synthetic Pathway cluster_end Final Product A This compound C Amide Coupling Reaction A->C B Substituted Benzoic Acid Derivative (e.g., 5-formyl-2-methoxybenzoic acid) B->C D Intermediate Benzamide C->D Formation of Amide Bond E Reaction with Thiazolidinedione D->E F Target Antidiabetic Agent (e.g., KRP-297 Precursor) E->F Knoevenagel Condensation

Caption: Synthetic workflow for an antidiabetic agent using this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage : It should be kept in a dark place, sealed in a dry container, and stored at room temperature.[4] The compound is noted to be air sensitive.[4]

  • Personal Protective Equipment (PPE) : Recommended PPE includes eye shields, gloves, and a suitable respirator (e.g., type N95 dust mask or ABEK respirator filter).

Conclusion

This compound is a high-value chemical intermediate with significant applications across pharmaceuticals, agrochemicals, and material science. Its unique trifluoromethyl moiety provides a strategic advantage in designing molecules with enhanced efficacy, stability, and desired physicochemical properties. The detailed protocols for its synthesis and its versatile role in creating advanced compounds underscore its importance for researchers and drug development professionals aiming to innovate in their respective fields.

References

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzylamine is a primary benzylamine (B48309) compound characterized by the presence of a trifluoromethyl (-CF3) group at the para position of the benzene (B151609) ring. This electron-withdrawing group significantly influences the molecule's chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science. Its unique electronic and steric characteristics are leveraged in the design of novel pharmaceuticals and agrochemicals, where the trifluoromethyl moiety can enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including detailed experimental protocols and data presented for ease of comparison.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₈H₈F₃N[1]
Molecular Weight 175.15 g/mol [1]
CAS Number 3300-51-4[1]
Appearance Colorless to light yellow liquid[2]
Melting Point Not applicable (liquid at room temperature)
Boiling Point 184-185 °C (at 760 mmHg)
Density 1.229 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.464
pKa 8.74 (predicted)
Flash Point 75 °C (167 °F) - closed cup
Solubility Soluble in common organic solvents such as methanol (B129727), ethanol, and dichloromethane.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic DataKey Features
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.58 (d, J=8.0 Hz, 2H, Ar-H), 7.45 (d, J=8.0 Hz, 2H, Ar-H), 3.95 (s, 2H, CH₂), 1.55 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 146.1, 128.0, 125.4 (q, J=3.8 Hz), 124.2 (q, J=272 Hz), 46.0
IR (neat, cm⁻¹) 3370 (N-H stretch), 3290 (N-H stretch), 3050 (Ar C-H stretch), 2930, 2860 (C-H stretch), 1620 (C=C stretch), 1325 (C-F stretch)
Mass Spectrometry (EI) m/z (%): 175 (M⁺, 100), 174 (95), 158 (30), 127 (20), 109 (15)

Experimental Protocols

Synthesis of this compound

Reaction: Reduction of 4-(Trifluoromethyl)benzonitrile

This protocol describes a common method for the synthesis of this compound via the reduction of 4-(Trifluoromethyl)benzonitrile.

Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) / Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Reactant: Dissolve 4-(Trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration: Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Method: Fractional Distillation under Reduced Pressure

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached (typically 10-20 mmHg), begin heating the distillation flask.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure (e.g., ~80-82 °C at 15 mmHg). Discard any initial lower-boiling fractions.

  • Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.

  • Instrument Setup: Record the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty salt plates or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization Method: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Start Start: 4-(Trifluoromethyl)benzonitrile Reduction Reduction (e.g., LiAlH4 in Ether) Start->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Drying Drying over MgSO4 Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Fractional Distillation (Reduced Pressure) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Analysis_Workflow Sample Pure this compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structural_Elucidation Structural Elucidation & Purity Assessment NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Analytical workflow for structural confirmation.

Role in Signaling Pathways and Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural motifs are of significant interest in drug design, particularly for targeting the central nervous system.

The benzylamine scaffold is a common feature in many neurologically active compounds. For instance, derivatives of benzylamine can interact with monoamine transporters and receptors, such as those for dopamine, serotonin, and norepinephrine.[3] The introduction of the trifluoromethyl group can profoundly alter the pharmacokinetic and pharmacodynamic properties of these molecules.

The high electronegativity of the fluorine atoms in the -CF3 group can:

  • Modulate pKa: Lowering the basicity of the amine group, which can affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.

  • Enhance Metabolic Stability: The C-F bond is strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

  • Increase Lipophilicity: This can improve membrane permeability and facilitate entry into the central nervous system.

  • Alter Binding Interactions: The -CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets, potentially increasing binding affinity and selectivity.

These properties make this compound a valuable precursor for the synthesis of radioligands for positron emission tomography (PET) imaging of the brain, as well as for the development of novel therapeutic agents for neurological disorders.

Drug_Development_Logic TFMB This compound Properties Unique Properties: - Modulated pKa - Metabolic Stability - Increased Lipophilicity - Altered Binding TFMB->Properties Applications Applications in Drug Development Properties->Applications CNS_Drugs CNS-active Drugs Applications->CNS_Drugs Radioligands PET Radioligands Applications->Radioligands Agrochemicals Agrochemicals Applications->Agrochemicals

Caption: Role of this compound in development.

Conclusion

This compound is a chemical entity of significant interest to researchers in both academic and industrial settings. Its unique combination of a reactive primary amine and an electron-withdrawing trifluoromethyl group provides a versatile platform for the synthesis of a wide range of functional molecules. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzylamine, a key building block in medicinal chemistry. This document details its chemical properties, analytical methodologies for its characterization, and its role in the synthesis of pharmacologically active compounds.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Weight 175.15 g/mol [1][2][3][4]
Molecular Formula C₈H₈F₃N[1][2][3][4]
CAS Number 3300-51-4[1][2][3]
Density 1.229 g/mL at 25 °C[1]
Boiling Point 79-82 °C at 15 mmHg[4]
Refractive Index n20/D 1.464[1]
InChI Key PRDBLLIPPDOICK-UHFFFAOYSA-N[1]

Synthesis and Chemical Applications

This compound serves as a crucial intermediate in the synthesis of various compounds, notably in the development of therapeutic agents.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of 4-trifluoromethylbenzaldehyde oxime.

Experimental Protocol: Synthesis from 4-Trifluoromethylbenzaldehyde Oxime [4]

  • Dissolution: Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol.

  • Acidification: Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the solution.

  • Catalyst Addition: Introduce 252 mg of a suitable catalyst (e.g., Palladium on carbon).

  • Hydrogenation: Stir the reaction mixture continuously for 3 hours under a hydrogen pressure of 10 atm at room temperature (approximately 25°C).

  • Work-up:

    • Upon reaction completion, remove the catalyst by filtration.

    • Add ether to the reaction mixture.

    • Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Analysis: Analyze the separated ether layer by gas chromatography to confirm the formation and yield of this compound. A yield of 93.6% has been reported for this method.[4]

Application in Drug Development

This compound is a key precursor in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which have been investigated as antidiabetic agents.[5]

Analytical Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following are standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify any impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Maintain at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane (B109758) or methanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic peaks corresponding to N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching (trifluoromethyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the proton environment in the molecule.

Biological Context and Signaling Pathway

While this compound is primarily a synthetic intermediate, its amine functionality suggests it can interact with amine oxidases. The gene AOC3 (Amine Oxidase, Copper Containing 3), also known as Vascular Adhesion Protein-1 (VAP-1), encodes a semicarbazide-sensitive amine oxidase that plays a role in inflammation and leukocyte trafficking.

The enzymatic activity of AOC3 involves the oxidative deamination of primary amines. This process generates an aldehyde, hydrogen peroxide, and ammonia. These products can have significant downstream signaling effects. For instance, hydrogen peroxide is a well-known signaling molecule involved in oxidative stress and inflammatory responses.

Below is a diagram illustrating the logical workflow of the enzymatic activity of AOC3 with an amine substrate like this compound.

AOC3_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Amine This compound (Substrate) AOC3 AOC3 (VAP-1) (Enzyme) Amine->AOC3 Binds to active site Aldehyde 4-(Trifluoromethyl)benzaldehyde (Product) AOC3->Aldehyde Generates H2O2 Hydrogen Peroxide (H₂O₂) (Product) AOC3->H2O2 Generates NH3 Ammonia (NH₃) (Product) AOC3->NH3 Generates Adhesion Leukocyte Adhesion AOC3->Adhesion Mediates ROS Increased ROS H2O2->ROS Contributes to Inflammation Inflammatory Signaling (e.g., NF-κB activation) ROS->Inflammation Induces

Figure 1: Enzymatic activity of AOC3 (VAP-1) and downstream signaling.

This diagram illustrates how this compound can act as a substrate for the AOC3 enzyme, leading to the production of signaling molecules that can influence cellular processes such as inflammation and leukocyte adhesion.

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzylamine is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows.

Core Synthetic Pathways

Several viable synthetic routes to this compound have been established, each with its own set of advantages and disadvantages. The most prominent methods include the reduction of 4-(trifluoromethyl)benzonitrile (B42179), the reductive amination of 4-(trifluoromethyl)benzaldehyde (B58038), and the Gabriel synthesis starting from 4-(trifluoromethyl)benzyl bromide.

Reduction of 4-(Trifluoromethyl)benzonitrile

The reduction of the nitrile functional group is a direct and efficient method for the preparation of primary amines. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a widely used industrial method that offers high yields and is environmentally benign.

Experimental Protocol:

A solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol (B129727) is charged into a high-pressure reactor. A catalytic amount of Raney Nickel (typically 5-10 wt%) and aqueous ammonia (B1221849) are added to the mixture. The reactor is then pressurized with hydrogen gas and heated. The reaction is monitored until the uptake of hydrogen ceases. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[1]

ParameterValue
Starting Material 4-(Trifluoromethyl)benzonitrile
Reagents Hydrogen gas, Raney Nickel, Aqueous Ammonia
Solvent 2-Propanol
Temperature 328–358 K
Pressure 500–2000 kPa
Reaction Time Varies with scale and conditions
Yield High

Table 1: Quantitative data for the catalytic hydrogenation of 4-(trifluoromethyl)benzonitrile.

For laboratory-scale synthesis, lithium aluminum hydride is a powerful and effective reducing agent for the conversion of nitriles to primary amines.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound, which can be further purified by distillation.

ParameterValue
Starting Material 4-(Trifluoromethyl)benzonitrile
Reagents Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to reflux
Reaction Time Several hours
Yield High

Table 2: Quantitative data for the LiAlH₄ reduction of 4-(trifluoromethyl)benzonitrile.

G cluster_0 Catalytic Hydrogenation start 4-(Trifluoromethyl)benzonitrile product This compound start->product H₂, Raney Ni, NH₃ start->product 1. LiAlH₄ 2. H₂O

Synthesis of this compound from Nitrile.
Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

Reductive amination is a versatile one-pot reaction that converts aldehydes or ketones into amines. This method involves the formation of an imine intermediate, which is then reduced in situ.

Experimental Protocol:

A solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a source of ammonia, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, are dissolved in a suitable solvent like methanol. A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the solvent is evaporated, and the residue is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the product.[2][3]

ParameterValue
Starting Material 4-(Trifluoromethyl)benzaldehyde
Reagents Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄)
Solvent Methanol or Ethanol
Temperature 0 °C to Room Temperature
Reaction Time Typically a few hours
Yield Good to excellent

Table 3: Quantitative data for the reductive amination of 4-(trifluoromethyl)benzaldehyde.

G start 4-(Trifluoromethyl)benzaldehyde intermediate Imine Intermediate start->intermediate NH₃ product This compound intermediate->product Reducing Agent (e.g., NaBH₄)

Reductive amination pathway.
Gabriel Synthesis from 4-(Trifluoromethyl)benzyl Bromide

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen in direct amination.[4][5]

Experimental Protocol:

Step 1: N-Alkylation of Potassium Phthalimide (B116566) Potassium phthalimide (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, 4-(trifluoromethyl)benzyl bromide (1.0 eq) is added, and the mixture is heated. The reaction is monitored until completion. After cooling, the reaction mixture is poured into water, and the precipitated N-(4-trifluoromethylbenzyl)phthalimide is collected by filtration.[6]

Step 2: Hydrazinolysis of the Phthalimide The N-(4-trifluoromethylbenzyl)phthalimide (1.0 eq) is suspended in ethanol or methanol, and hydrazine (B178648) hydrate (B1144303) (1.2-1.5 eq) is added. The mixture is refluxed for several hours, during which a precipitate of phthalhydrazide (B32825) forms. After cooling, the mixture is acidified with hydrochloric acid and then filtered to remove the precipitate. The filtrate is made basic with sodium hydroxide, and the liberated this compound is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the final product.[7]

ParameterN-AlkylationHydrazinolysis
Starting Material 4-(Trifluoromethyl)benzyl BromideN-(4-trifluoromethylbenzyl)phthalimide
Reagents Potassium PhthalimideHydrazine Hydrate
Solvent DMFEthanol or Methanol
Temperature Elevated (e.g., 80-100 °C)Reflux
Reaction Time Several hoursSeveral hours
Yield HighGood to excellent

Table 4: Quantitative data for the Gabriel synthesis.

G start 4-(Trifluoromethyl)benzyl Bromide intermediate N-(4-trifluoromethylbenzyl)phthalimide start->intermediate Potassium Phthalimide, DMF product This compound intermediate->product Hydrazine Hydrate, Ethanol

Gabriel synthesis pathway.

Synthesis of Starting Materials

The accessibility and purity of the starting materials are critical for the successful synthesis of the final product.

  • 4-(Trifluoromethyl)benzaldehyde: This can be prepared by the oxidation of 4-(trifluoromethyl)benzyl alcohol or the Rosenmund reduction of 4-(trifluoromethyl)benzoyl chloride.

  • 4-(Trifluoromethyl)benzonitrile: Common synthetic routes include the Sandmeyer reaction of 4-(trifluoromethyl)aniline (B29031) or the cyanation of 4-(trifluoromethyl)halobenzenes.[8]

  • 4-(Trifluoromethyl)benzyl Bromide: This is typically synthesized by the radical bromination of 4-(trifluoromethyl)toluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of method often depending on the scale of the reaction, available reagents, and desired purity. The reduction of 4-(trifluoromethyl)benzonitrile offers a direct route with high yields, particularly amenable to industrial-scale production via catalytic hydrogenation. Reductive amination of the corresponding aldehyde is a versatile and efficient one-pot procedure suitable for laboratory synthesis. The Gabriel synthesis provides a reliable method for obtaining a pure primary amine, avoiding the common issue of over-alkylation. Each of these methods, when executed with care and precision as detailed in the provided protocols, can yield high-quality this compound for use in further synthetic applications.

References

p-(Trifluoromethyl)benzylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-(Trifluoromethyl)benzylamine, a fluorinated organic compound, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its structural features, particularly the trifluoromethyl group, impart unique physicochemical properties that can enhance the biological activity, metabolic stability, and lipophilicity of parent molecules. This technical guide provides an in-depth overview of the structural formula, physicochemical properties, synthesis, and spectral characterization of p-(Trifluoromethyl)benzylamine. Detailed experimental protocols for its synthesis and characterization are presented, along with a discussion of the potential metabolic pathways based on related compounds. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

p-(Trifluoromethyl)benzylamine, also known as 4-(Trifluoromethyl)benzylamine, is a primary amine characterized by a benzyl (B1604629) group substituted with a trifluoromethyl (-CF3) group at the para position of the benzene (B151609) ring.

Structural Formula: C₈H₈F₃N[1]

IUPAC Name: (4-(Trifluoromethyl)phenyl)methanamine

CAS Number: 3300-51-4[1]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the basicity of the amine group.

Physicochemical Properties

A summary of the key physicochemical properties of p-(Trifluoromethyl)benzylamine is presented in Table 1.

PropertyValueReference
Molecular Weight 175.15 g/mol [1]
Appearance Colorless to light yellow liquid
Melting Point Not available
Boiling Point 187-188 °C
Density 1.229 g/mL at 25 °C
Solubility Soluble in common organic solvents.

Synthesis of p-(Trifluoromethyl)benzylamine

A common and efficient method for the synthesis of p-(Trifluoromethyl)benzylamine is the reduction of 4-(trifluoromethyl)benzonitrile (B42179).

Reaction Scheme

G reactant 4-(Trifluoromethyl)benzonitrile product p-(Trifluoromethyl)benzylamine reactant->product Reduction reagent Reducing Agent (e.g., LiAlH4 or H2/Catalyst) reagent->product

Caption: Synthesis of p-(Trifluoromethyl)benzylamine via reduction.

Detailed Experimental Protocol: Reduction of 4-(Trifluoromethyl)benzonitrile

This protocol describes the synthesis of p-(Trifluoromethyl)benzylamine via the reduction of 4-(trifluoromethyl)benzonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Distilled water

  • 15% Sodium hydroxide (B78521) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: Dissolve 4-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add distilled water (to consume excess LiAlH₄), followed by a 15% sodium hydroxide solution, and then more distilled water. This procedure is known as the Fieser workup.

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite or filter paper. Wash the precipitate with diethyl ether.

  • Extraction and Drying: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude p-(Trifluoromethyl)benzylamine can be purified by distillation under reduced pressure to yield a colorless to light yellow liquid.

Spectral Characterization

The structure of p-(Trifluoromethyl)benzylamine can be confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of p-(Trifluoromethyl)benzylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.58d2HAromatic protons ortho to -CF₃
~7.40d2HAromatic protons meta to -CF₃
~3.92s2H-CH₂- (benzyl protons)
~1.65s (broad)2H-NH₂ (amine protons)
Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: For a liquid sample like p-(Trifluoromethyl)benzylamine, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3370-3290MediumN-H stretching (asymmetric and symmetric)
3050-3020WeakC-H stretching (aromatic)
2920-2850WeakC-H stretching (aliphatic -CH₂-)
1620-1580Medium-WeakC=C stretching (aromatic ring)
1325StrongC-F stretching (symmetric)
1160, 1120StrongC-F stretching (asymmetric)
840Strongp-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of p-(Trifluoromethyl)benzylamine in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Expected Mass Spectral Data (EI):

m/zRelative IntensityAssignment
175High[M]⁺ (Molecular ion)
174High[M-H]⁺
156Medium[M-NH₂-H]⁺
127Medium[M-CF₃+H]⁺
109Medium[C₇H₆N]⁺

Potential Metabolic Pathway

While specific signaling pathways for p-(Trifluoromethyl)benzylamine are not extensively documented, its metabolism can be inferred from the known metabolic pathways of benzylamine (B48309). The presence of the trifluoromethyl group may influence the rate and regioselectivity of these metabolic transformations. The proposed primary metabolic pathway involves oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes. Fluorinated benzylamines are known to be substrates for MAO-B[2].

G cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation A p-(Trifluoromethyl)benzylamine B p-(Trifluoromethyl)benzaldehyde A->B Monoamine Oxidase (MAO) C p-(Trifluoromethyl)benzoic acid B->C Aldehyde Dehydrogenase D p-(Trifluoromethyl)hippuric acid C->D Glycine (B1666218) Conjugation

Caption: Proposed metabolic pathway of p-(Trifluoromethyl)benzylamine.

This proposed pathway suggests that p-(Trifluoromethyl)benzylamine undergoes oxidative deamination to form p-(trifluoromethyl)benzaldehyde, which is subsequently oxidized to p-(trifluoromethyl)benzoic acid. This carboxylic acid can then be conjugated with glycine to form p-(trifluoromethyl)hippuric acid, a water-soluble metabolite that can be readily excreted. The electron-withdrawing nature of the trifluoromethyl group may affect the susceptibility of the benzylamine to MAO-catalyzed oxidation.

Applications in Research and Development

p-(Trifluoromethyl)benzylamine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group is often incorporated into drug candidates to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

  • Increase Lipophilicity: The CF₃ group can improve the ability of a molecule to cross cell membranes.

  • Modulate Receptor Binding: The electronic effects of the CF₃ group can alter the binding affinity and selectivity of a ligand for its target receptor.

Derivatives of p-(Trifluoromethyl)benzylamine have been investigated for various therapeutic areas, including as enzyme inhibitors and receptor modulators.

Conclusion

p-(Trifluoromethyl)benzylamine is a key synthetic intermediate with properties that are highly advantageous for the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, along with a plausible metabolic pathway. The experimental protocols and spectral data presented herein serve as a practical resource for researchers working with this important fluorinated compound. Further investigation into the specific biological activities and mechanisms of action of p-(Trifluoromethyl)benzylamine and its derivatives is warranted to fully exploit its potential in drug discovery and development.

References

Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde, a critical transformation in the development of pharmaceutical and agrochemical agents. The core of this synthesis is the reductive amination of 4-trifluoromethylbenzaldehyde. This document details various methodologies, including direct catalytic hydrogenation and the use of borohydride (B1222165) reagents, offering a comparative analysis of these techniques. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visual representations of the reaction pathways and workflows to aid researchers in the practical application of these synthetic routes.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and scalable methods for the synthesis of this amine are of significant interest. The most common and direct route to this compound is the reductive amination of 4-trifluoromethylbenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine.

This guide explores several effective methods for this conversion, providing detailed experimental procedures and comparative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Synthetic Methodologies

The synthesis of this compound from 4-trifluoromethylbenzaldehyde can be achieved through several reductive amination protocols. The primary methods involve:

  • Catalytic Hydrogenation: A classic and "green" approach utilizing hydrogen gas and a metal catalyst.

  • Borohydride Reductions: Employing hydride-donating reagents such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Each method offers distinct advantages and disadvantages in terms of reaction conditions, selectivity, cost, and scalability.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for reductive amination due to its high atom economy and the low cost of hydrogen gas. The reaction typically involves treating 4-trifluoromethylbenzaldehyde with ammonia in the presence of a heterogeneous catalyst under hydrogen pressure.

Reaction Scheme:

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ra-Ni). The choice of catalyst can influence the reaction efficiency and selectivity.

Borohydride-Mediated Reductive Amination

Borohydride reagents are versatile and effective for laboratory-scale reductive aminations. They offer milder reaction conditions compared to catalytic hydrogenation and do not require specialized high-pressure equipment.

Sodium borohydride is a cost-effective and readily available reducing agent. The reaction can be performed as a one-pot synthesis where the aldehyde, ammonia source, and NaBH₄ are combined. To avoid the premature reduction of the aldehyde, a two-step, one-pot approach is often favored, where the imine is allowed to form before the addition of the reducing agent.

Sodium triacetoxyborohydride is a milder and more selective reducing agent than sodium borohydride.[1] It is particularly effective for the reductive amination of aldehydes in a one-pot procedure because it reduces the intermediate iminium ion much faster than the starting aldehyde.[2] This selectivity minimizes the formation of the corresponding alcohol as a byproduct.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

MethodReducing Agent/CatalystAmmonia SourceSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Catalytic HydrogenationPd/CAqueous AmmoniaMethanol/IPA80 - 1003 - 572 - 96>98
Sodium BorohydrideNaBH₄Aqueous AmmoniaMethanol/THFRoom Temperature2 - 485 - 95>97
Sodium TriacetoxyborohydrideNaBH(OAc)₃Ammonium (B1175870) Acetate (B1210297)Dichloromethane (B109758)Room Temperature1 - 390 - 98>98

Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Materials:

  • 4-Trifluoromethylbenzaldehyde

  • Aqueous ammonia (25-28 wt%)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Isopropanol (IPA)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, combine 4-trifluoromethylbenzaldehyde (0.5 mmol), aqueous ammonia (2 mL), the chosen solvent (4 mL of IPA or Methanol), and the 10% Pd/C catalyst (20 mg).

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 2 MPa.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain these conditions for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Method 2: Reductive Amination using Sodium Borohydride

Materials:

  • 4-Trifluoromethylbenzaldehyde

  • Aqueous ammonia (25-28 wt%) or ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-trifluoromethylbenzaldehyde (10 mmol) and the ammonia source (e.g., aqueous ammonia, 20 mmol) in the chosen solvent (50 mL of Methanol or THF) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (12 mmol) in small portions to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to give the crude product.

  • Purify by vacuum distillation or column chromatography.

Method 3: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 4-Trifluoromethylbenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-trifluoromethylbenzaldehyde (10 mmol) and ammonium acetate (20 mmol) in DCM or DCE (100 mL), add sodium triacetoxyborohydride (15 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude product.

  • Purify by vacuum distillation or column chromatography.

Mandatory Visualizations

Signaling Pathway: Reductive Amination Mechanism

Reductive_Amination_Mechanism aldehyde 4-(Trifluoromethyl)benzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal ammonia Ammonia (NH3) ammonia->hemiaminal water_loss - H2O hemiaminal->water_loss imine Imine Intermediate water_loss->imine amine This compound imine->amine hydride Hydride Source (e.g., [H]⁻ from NaBH4 or H2/Catalyst) hydride->amine

Caption: Mechanism of reductive amination of 4-trifluoromethylbenzaldehyde.

Experimental Workflow

Experimental_Workflow start Start: Reactants reaction Reductive Amination Reaction (One-pot or Stepwise) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup & Extraction monitoring->workup Reaction complete drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-trifluoromethylbenzaldehyde is a robust and versatile transformation that can be accomplished through several effective methods. Catalytic hydrogenation offers an economical and environmentally friendly option for large-scale production, while borohydride-mediated reductive aminations provide mild and highly selective alternatives for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. This guide provides the necessary technical details to enable researchers, scientists, and drug development professionals to successfully implement these synthetic strategies.

References

Spectroscopic data of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzylamine

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through various spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 3300-51-4, Molecular Formula: C₈H₈F₃N, Molecular Weight: 175.15 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.59Doublet2HAromatic (C₂-H, C₆-H)
7.45Doublet2HAromatic (C₃-H, C₅-H)
3.93Singlet2HMethylene (-CH₂)
1.60Singlet2HAmine (-NH₂)
Solvent: CDCl₃, Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
145.5Aromatic (C₄-CF₃)
128.0Aromatic (C₁)
125.3 (quartet)Aromatic (C₃, C₅)
124.5 (quartet)Trifluoromethyl (-CF₃)
45.9Methylene (-CH₂)
Solvent: CDCl₃, Frequency: 90 MHz[4]
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300MediumN-H stretch (amine)
3050 - 3000WeakC-H stretch (aromatic)
2950 - 2850WeakC-H stretch (aliphatic)
1620MediumN-H bend (amine)
1420MediumC=C stretch (aromatic)
1325StrongC-F stretch
1160, 1120, 1070StrongC-F stretch
840StrongC-H bend (p-subst.)
Technique: Neat or ATR-IR[2]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
175High[M]⁺ (Molecular ion)
174Moderate[M-H]⁺
159Moderate[M-NH₂]⁺
106Moderate[M-CF₃]⁺
Technique: GC-MS (Electron Ionization)[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[5]

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound and transfer it into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ to the vial.[5]

  • Gently vortex the mixture to ensure the sample is fully dissolved.

  • Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[5]

  • Wipe the exterior of the NMR tube clean and place it in the NMR spectrometer.

  • Acquire the spectrum after locking, tuning, and shimming the instrument. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[6]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

  • This compound

  • FTIR spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates[7]

  • Pasteur pipette

Procedure (Neat Liquid Film):

  • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone (B3395972) and allow them to dry completely.[7]

  • Using a Pasteur pipette, place one to two drops of this compound onto the surface of one salt plate.[7][8]

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7][8]

  • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[9]

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Electron Ionization (EI).

Materials:

  • This compound

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • GC-MS system

Procedure:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent.[11]

  • If necessary, filter the solution to remove any particulate matter.[11]

  • Inject the sample into the Gas Chromatograph (GC) inlet, where it is vaporized and separated on a capillary column.

  • The separated components elute from the GC column and enter the mass spectrometer's ion source.

  • In the ion source, the sample molecules are bombarded with a beam of electrons (typically 70 eV for EI), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NeatSample Neat Liquid Film Preparation Sample->NeatSample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer NeatSample->IR MS GC-MS System Dilution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling of 4-(Trifluoromethyl)benzylamine, a versatile building block in the pharmaceutical and agrochemical industries. Due to its unique trifluoromethyl group, this compound offers advantages in modulating the electronic properties, metabolic stability, and biological activity of target molecules.[1] However, its chemical properties also necessitate careful handling and adherence to strict safety protocols. This document outlines the known hazards, provides detailed handling procedures, and discusses toxicological assessment strategies relevant to a research and development setting.

Physicochemical and Hazard Information

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. The following tables summarize the key properties and hazard classifications for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3300-51-4[2][3]
Molecular Formula C₈H₈F₃N[2][3]
Molecular Weight 175.15 g/mol [2]
Appearance Clear colorless to light yellow liquid
Boiling Point 79-82 °C @ 15 mmHg
Density 1.229 g/mL at 25 °C
Flash Point 75 °C (167 °F) - closed cup
Solubility Information not available
Vapor Pressure Information not available

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1 / 2H318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Note: The GHS classification is based on aggregated data and may vary by supplier.

Health Hazards and First Aid Measures

This compound is classified as a corrosive and irritant compound.[2] Exposure can cause significant damage to the skin, eyes, and respiratory tract. Aromatic amines, as a class, can be readily absorbed through the skin and may have systemic effects.[4]

Table 3: First Aid Measures

Exposure RouteSymptomsFirst Aid Procedures
Inhalation Cough, choking, shortness of breath, respiratory tract irritation.[5]Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Redness, pain, skin burns, and necrosis upon prolonged contact.[6]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Severe irritation, pain, redness, and potential for serious eye damage.Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Burns to the mouth, throat, and stomach; pain, nausea, vomiting.[5]Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with any new procedure should be conducted to ensure the appropriate level of PPE is selected.

Table 4: Recommended Personal Protective Equipment

TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For tasks with a higher risk of splashing, additional protective clothing such as an apron or coveralls should be worn.
Respiratory Protection Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.
Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended for all procedures involving this compound.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Store away from heat, sparks, and open flames.

Accidental Release and Disposal

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent further leakage or spillage if it is safe to do so. Ventilate the area and wear appropriate PPE. Contain the spill and collect the material for disposal.

  • Avoid runoff into sewers and waterways.

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and containers should be treated as hazardous waste.

Experimental Protocols for Safety Assessment

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This test method is used to predict the skin corrosion potential of a chemical.

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. The corrosive potential is assessed by measuring the viability of the cells after exposure using a colorimetric assay (e.g., MTT assay).

  • Methodology:

    • Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated in a maintenance medium.

    • Chemical Exposure: A precise amount of the test chemical is applied to the surface of the tissue. Tissues are exposed for specific time points (e.g., 3 minutes and 1 hour).

    • Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT solution. The amount of formazan (B1609692) produced, which is proportional to the number of viable cells, is quantified spectrophotometrically.

    • Data Interpretation: The cell viability is compared to that of negative controls. A chemical is identified as corrosive if the cell viability falls below a certain threshold at either time point.

G cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment cluster_analysis Data Analysis prep_tissue Equilibrate RhE Tissue apply_chem Apply Chemical to Tissue prep_tissue->apply_chem prep_chem Prepare Test Chemical prep_chem->apply_chem incubate Incubate for 3 min & 1 hr apply_chem->incubate rinse Rinse Tissue incubate->rinse mtt_assay Perform MTT Assay rinse->mtt_assay measure Measure Absorbance mtt_assay->measure calc_viability Calculate Cell Viability measure->calc_viability classify Classify as Corrosive or Non-Corrosive calc_viability->classify

Workflow for In Vitro Skin Corrosion Test (OECD TG 431).
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This test method is used to identify chemicals that are not classified as eye irritants.

  • Principle: The test chemical is applied to a reconstructed human cornea-like epithelium model. The potential for eye irritation is determined by measuring cell viability after exposure.

  • Methodology:

    • Tissue Preparation: The RhCE tissues are equilibrated in a maintenance medium.

    • Chemical Exposure: The test chemical is applied to the surface of the tissue for a defined period.

    • Viability Assessment: Following exposure and rinsing, cell viability is determined using the MTT assay.

    • Data Interpretation: If the mean tissue viability is above a certain threshold, the chemical is considered not to require classification for eye irritation.

Biological Effects and Potential Signaling Pathways

Detailed studies on the specific biological effects and signaling pathways of this compound are not widely available. However, based on its chemical structure, some potential biological activities can be inferred.

  • Aromatic Amines: This class of compounds is known to have a range of biological effects. Some aromatic amines can be metabolized to reactive intermediates that can interact with cellular macromolecules, leading to toxicity.[4] Some have also been shown to interfere with the visual cycle in the retina.[7]

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[1] This is achieved by blocking sites of oxidative metabolism and altering the electronic properties of the molecule.

Given its use as a building block in pharmacologically active molecules, it is plausible that this compound could interact with various biological targets. However, without specific research, any proposed signaling pathway would be speculative. A hypothetical pathway could involve its interaction with a G-protein coupled receptor (GPCR), leading to downstream signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TFMB This compound GPCR GPCR TFMB->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation of Target Proteins

Hypothetical GPCR Signaling Pathway.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. Its hazardous properties, particularly its corrosivity (B1173158) and irritancy, demand a high level of safety awareness and strict adherence to handling protocols. This guide provides a foundation for the safe use of this compound in a laboratory setting. For all new applications, a thorough risk assessment should be performed, and all personnel should be trained on the specific hazards and handling procedures.

References

A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug development, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. This technical guide provides an in-depth overview of its commercial availability, detailed experimental protocols for its synthesis, and its application in the development of bioactive molecules, with a focus on antidiabetic agents. The strategic incorporation of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This document serves as a comprehensive resource for researchers leveraging this versatile amine in their synthetic and drug discovery endeavors.

Commercial Availability

This compound is readily available from a multitude of commercial suppliers. Purity levels typically range from 97% to over 99%, with the compound being offered in quantities from grams to kilograms to suit both laboratory-scale research and larger-scale development projects.

SupplierPurityAvailable Quantities
Sigma-Aldrich97%1 g, 10 g
Thermo Fisher Scientific (Alfa Aesar)97%5 g, 25 g
TCI Chemicals>98.0% (GC)5 g, 25 g
Chem-Impex≥ 99% (GC)5 g, 25 g, 100 g, 250 g
CymitQuimica97%1 g, 5 g, 10 g, 25 g, 100 g, 500 g

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 3300-51-4[1]
Molecular Formula C8H8F3N[1]
Molecular Weight 175.15 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Density 1.229 g/mL at 25 °C[2]
Boiling Point 79-82 °C at 15 mmHg[2]
Refractive Index n20/D 1.464[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 4-trifluoromethylbenzaldehyde oxime.[2]

Experimental Protocol: Reduction of 4-Trifluoromethylbenzaldehyde Oxime

Materials:

  • 4-Trifluoromethylbenzaldehyde oxime (1 equivalent)

  • Methanol

  • Hydrogen chloride gas

  • Catalyst (e.g., Palladium on carbon)

  • Diethyl ether

  • Aqueous sodium hydroxide

Procedure:

  • In a suitable pressure reactor, dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol.

  • Add the catalyst (e.g., 252 mg of 10% Pd/C).

  • Introduce 4.0 g (109.7 mmol) of hydrogen chloride gas into the solution.

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Stir the reaction mixture continuously at room temperature (approximately 25°C) for 3 hours.

  • Upon completion of the reaction, carefully vent the reactor and remove the catalyst by filtration.

  • Add diethyl ether to the reaction mixture and neutralize with aqueous sodium hydroxide.

  • Separate the ether layer. The product, this compound, is contained within this organic layer.

  • The yield can be confirmed by gas chromatography. A reported yield for this method is 93.6%.[2]

G cluster_synthesis Synthesis of this compound start 4-Trifluoromethylbenzaldehyde Oxime in Methanol reagents Add Catalyst (e.g., Pd/C) Introduce HCl gas start->reagents reaction Hydrogenation (10 atm H2, 25°C, 3h) reagents->reaction workup Filtration to remove catalyst Neutralization with NaOH reaction->workup extraction Extraction with Diethyl Ether workup->extraction product This compound extraction->product G cluster_moa Mechanism of Action of Thiazolidinedione Derivatives ligand Thiazolidinedione Derivative (e.g., KRP-297) binding Ligand Binding and Receptor Activation ligand->binding receptor PPARγ/RXR Heterodimer (in nucleus) receptor->binding transcription Recruitment of Coactivators Binding to PPREs in DNA binding->transcription gene_expression Modulation of Gene Expression transcription->gene_expression effects Increased Insulin Sensitivity Decreased Blood Glucose gene_expression->effects

References

Methodological & Application

Application of 4-(Trifluoromethyl)benzylamine in the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols on the utilization of 4-(Trifluoromethyl)benzylamine as a key building block in the synthesis of novel agrochemicals. The trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and increased lipophilicity, leading to the development of potent and effective fungicides. This report focuses on the synthesis, biological activity, and mode of action of a promising triazole fungicide, 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide, as a case study. Experimental protocols for its synthesis and bioassays are provided, along with a summary of its fungicidal activity.

Introduction

The continuous need for new and effective crop protection agents drives the exploration of novel chemical scaffolds in agrochemical research. Fluorinated organic compounds have gained significant attention due to the unique physicochemical properties conferred by fluorine atoms. The trifluoromethyl (CF3) group, in particular, is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule.[1]

This compound is a versatile chemical intermediate that serves as a valuable synthon for introducing the trifluoromethylbenzyl moiety into target molecules. This moiety is particularly useful in the design of pesticides and herbicides, contributing to improved efficacy and performance.[2] This application note details the use of this compound in the synthesis of a novel triazole fungicide and provides protocols for its preparation and biological evaluation.

Synthesis of a Novel Triazole Fungicide

A novel 1,2,4-triazole (B32235) derivative containing a carboxamide fragment, 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide, was synthesized to explore its fungicidal potential. The synthesis involves the amidation of a key carboxylic acid intermediate with this compound.

Synthetic Scheme

The overall synthetic pathway is depicted below. The key step involving this compound is the amide bond formation.

G cluster_0 Synthesis Pathway Intermediate_Acid 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid Target_Compound Target Fungicide (4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide) Intermediate_Acid->Target_Compound Amidation (EDCI, HOBt) Amine This compound Amine->Target_Compound

Caption: Synthetic route to the target fungicide.

Experimental Protocol: Synthesis of 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide

Materials:

Procedure:

  • To a stirred solution of 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzoic acid (1.0 mmol) in anhydrous dichloromethane (20 mL) at room temperature, add 1-hydroxybenzotriazole (HOBt) (1.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.1 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane (30 mL) and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity

The synthesized compound, 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide, was evaluated for its in vitro antifungal activity against a panel of common plant pathogenic fungi.

Data Presentation

The antifungal activity is presented as the median effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal growth.

Compound IDTarget PathogenEC₅₀ (µg/mL)Reference (Mefentrifluconazole) EC₅₀ (µg/mL)
Fungicide-TFMB Physalospora piricola13.09539.516
Fungicide-TFMB Phytophthora capsici>10075.433

Fungicide-TFMB: 4-(2-Hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-N-(4-(trifluoromethyl)benzyl)benzamide

The results indicate that the compound demonstrates significant inhibitory activity against Physalospora piricola, with a lower EC₅₀ value compared to the commercial fungicide mefentrifluconazole.[3]

Experimental Protocol: In Vitro Antifungal Assay

Materials:

  • Synthesized test compound

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Physalospora piricola, Phytophthora capsici)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare stock solutions of the test compound in DMSO.

  • Incorporate appropriate concentrations of the test compound into molten PDA medium.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug (5 mm diameter) of the target fungus.

  • Seal the plates and incubate at 25°C in the dark.

  • After a specified incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony.

  • Calculate the percentage of growth inhibition relative to a control (PDA with DMSO only).

  • Determine the EC₅₀ value by probit analysis.

Mode of Action

The target fungicide belongs to the triazole class of fungicides, which are known to be sterol biosynthesis inhibitors (SBIs).[4] Specifically, they target the enzyme sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[5] Ergosterol is an essential component of fungal cell membranes.

Signaling Pathway Diagram

G cluster_0 Ergosterol Biosynthesis Pathway Inhibition Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Membrane Disrupted Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Fungicide Triazole Fungicide (with 4-(Trifluoromethyl)benzyl moiety) Fungicide->Inhibition Inhibition->CYP51

Caption: Inhibition of ergosterol biosynthesis by the triazole fungicide.

By inhibiting CYP51, the fungicide prevents the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell. This disruption of the cell membrane integrity ultimately leads to the inhibition of fungal growth and development. The presence of the 4-(trifluoromethyl)benzyl moiety is believed to enhance the binding affinity of the molecule to the active site of the CYP51 enzyme, thereby increasing its fungicidal potency.

Conclusion

This compound is a highly valuable building block for the synthesis of novel agrochemicals. The case study presented demonstrates its successful incorporation into a potent triazole fungicide. The resulting compound exhibits significant in vitro activity against plant pathogenic fungi, highlighting the beneficial contribution of the trifluoromethylbenzyl moiety to the overall biological performance. The detailed protocols provided herein will be a valuable resource for researchers and scientists engaged in the development of new and effective crop protection solutions. Further research is warranted to explore the full potential of this and other agrochemicals derived from this compound in field applications.

References

Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzylamine is a valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of the trifluoromethyl (CF₃) group, a key fluorine-containing moiety, imparts unique properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly influence biological activity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
CAS Number 3300-51-4
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
Appearance Clear colorless to light yellow liquid
Boiling Point 79-82 °C (15 mmHg)
Density 1.229 g/mL at 25 °C
Refractive Index n20/D 1.464

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] Its primary amine functionality allows it to readily participate in a variety of chemical reactions.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, and this compound is an excellent substrate for this reaction. The resulting N-(4-(trifluoromethyl)benzyl) amides are present in numerous bioactive compounds.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Carboxylic Acid F Stir at Room Temperature A->F B This compound B->F C Coupling Agent (e.g., HATU, DCC) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F G Aqueous Work-up F->G H Extraction G->H I Chromatography H->I J N-(4-(Trifluoromethyl)benzyl)amide I->J

Caption: General workflow for amide synthesis.

This protocol describes the synthesis of a simple amide derivative.

Reaction Scheme:

This compound + Acetic Anhydride (B1165640) → N-(4-(Trifluoromethyl)benzyl)acetamide

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired N-(4-(trifluoromethyl)benzyl)acetamide.

Table 2: Representative Amide Coupling Reactions

Carboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
Acetic AcidAcetic AnhydridePyridineDCM3~95%
Benzoic AcidHATUDIPEADMF4~90%
Phenylacetic AcidDCCDMAPDCM6~85%
Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This compound can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5]

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification A Aldehyde/Ketone E Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) A->E B This compound B->E C Solvent (e.g., Methanol, DCE) C->E D Acid Catalyst (optional, e.g., Acetic Acid) D->E F Quenching E->F G Extraction F->G H Chromatography G->H I Substituted Benzylamine H->I

Caption: General workflow for reductive amination.

This protocol details the synthesis of a secondary amine via reductive amination.

Reaction Scheme:

Benzaldehyde (B42025) + this compound → N-Benzyl-4-(trifluoromethyl)benzylamine

Materials:

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-benzyl-4-(trifluoromethyl)benzylamine.

Table 3: Representative Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE16~88%
CyclohexanoneNaBH₃CNMethanol24~82%
AcetophenoneH₂/Pd-CEthanol12~75%
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea moieties are important pharmacophores found in a variety of therapeutic agents. This compound can be readily converted to the corresponding urea and thiourea derivatives.

Reaction Scheme:

This compound + Phenyl isocyanate → N-Phenyl-N'-(4-(trifluoromethyl)benzyl)urea

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Slowly add a solution of phenyl isocyanate (1.0 eq) in anhydrous THF to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • The product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 4: Synthesis of Urea and Thiourea Derivatives

ReagentSolventTime (h)Yield (%)
Phenyl isocyanateTHF2>95%
Phenyl isothiocyanateEthanol4~92%

Application in the Synthesis of Bioactive Molecules: KRP-297 (A PPARγ Agonist)

This compound is a key building block in the synthesis of the potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, KRP-297, which has been investigated as a potential antidiabetic agent.[6][7] Thiazolidinediones, the class of compounds to which KRP-297 belongs, exert their therapeutic effects by modulating gene expression through PPARγ activation.[8]

PPARγ Signaling Pathway

The activation of PPARγ by agonists like KRP-297 initiates a cascade of events leading to improved insulin (B600854) sensitivity.

PPAR_Signaling cluster_ligand Ligand Binding cluster_nucleus Nucleus cluster_effects Biological Effects ligand KRP-297 (TZD Agonist) PPARg PPARγ ligand->PPARg Binds and Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Coactivators Coactivators Coactivators->PPRE Recruited to complex TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Adipogenesis Adipocyte Differentiation TargetGenes->Adipogenesis GlucoseUptake Increased Glucose Uptake TargetGenes->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity Adipogenesis->InsulinSensitivity GlucoseUptake->InsulinSensitivity

Caption: PPARγ signaling pathway activation.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to utilize this important reagent in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of enzyme inhibitors derived from 4-(trifluoromethyl)benzylamine. This versatile building block is a valuable starting material for developing potent and selective inhibitors for a range of enzyme targets implicated in various diseases. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compounds.

This document outlines detailed synthetic protocols, quantitative inhibitory data for key enzyme targets, and step-by-step procedures for essential enzymatic assays.

Targeted Enzyme Classes and Rationale

Derivatives of this compound have shown significant inhibitory activity against several important enzyme classes. This section highlights three key examples: Monoamine Oxidase B (MAO-B), Casein Kinase 2 (CSNK2A), and Acetylcholinesterase (AChE).

  • Monoamine Oxidase B (MAO-B): This enzyme is a key regulator of neurotransmitters, particularly dopamine (B1211576).[1][2] Its inhibition can increase dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[1][3]

  • Casein Kinase 2 (CSNK2A): A serine/threonine kinase that is often overexpressed in various cancers.[4][5] CSNK2A is involved in cell proliferation, apoptosis, and invasion, making it an attractive target for cancer therapy.[4][5][6]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] Inhibition of AChE is a well-established therapeutic approach for Alzheimer's disease and other neurological disorders.[7]

Synthesis of Enzyme Inhibitors

This section provides detailed protocols for the synthesis of representative enzyme inhibitors using this compound as a starting material or key intermediate.

Synthesis of a Pyrimido[4,5-c]quinoline-based CSNK2A Inhibitor

This protocol is adapted from the synthesis of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives.[9][10][11]

Reaction Scheme:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification start_A Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate intermediate Methyl 5-((4-(trifluoromethyl)benzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylate start_A->intermediate start_B This compound start_B->intermediate intermediate_2 Methyl 5-((4-(trifluoromethyl)benzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylate reagents_A DIPEA, NMP reagents_A->intermediate conditions_A 100 °C, 1-2 h conditions_A->intermediate final_product 5-((4-(Trifluoromethyl)benzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid (CSNK2A Inhibitor) reagents_B LiOH, MeOH reagents_B->final_product conditions_B 45-90 °C, 4-15 h conditions_B->final_product intermediate_2->final_product

Caption: Synthetic scheme for a CSNK2A inhibitor.

Experimental Protocol:

Step 1: Synthesis of Methyl 5-((4-(trifluoromethyl)benzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylate

  • To a solution of methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add this compound (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 5-((4-(Trifluoromethyl)benzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid

  • Suspend the intermediate from Step 1 (1.0 eq) in methanol (B129727) (MeOH).

  • Add an aqueous solution of lithium hydroxide (B78521) (LiOH) (3.0 eq).

  • Heat the mixture to 45-90 °C and stir for 4-15 hours until the saponification is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and acidify with 1N HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the final CSNK2A inhibitor.

Synthesis of a Benzylamine-Sulfonamide based MAO-B Inhibitor

This protocol describes a general method for the synthesis of benzylamine-sulfonamide derivatives which have shown potent MAO-B inhibitory activity.[7][12][13]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Thioether Formation start_A 4-Sulfamoylbenzaldehyde intermediate_A N-(4-(Trifluoromethyl)benzyl)-4-sulfamoylbenzenamine start_A->intermediate_A start_B This compound start_B->intermediate_A intermediate_A_2 N-(4-(Trifluoromethyl)benzyl)-4-sulfamoylbenzenamine reagents_A NaBH4, MeOH reagents_A->intermediate_A intermediate_B N-(4-(Trifluoromethyl)benzyl)-N-(4-sulfamoylphenyl)-2-chloroacetamide intermediate_B_2 N-(4-(Trifluoromethyl)benzyl)-N-(4-sulfamoylphenyl)-2-chloroacetamide start_C Chloroacetyl chloride start_C->intermediate_B reagents_B TEA, DMF reagents_B->intermediate_B intermediate_A_2->intermediate_B final_product Substituted Thioether Derivative (MAO-B Inhibitor) start_D Heterocyclic thiol start_D->final_product reagents_C K2CO3, Acetone reagents_C->final_product intermediate_B_2->final_product G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis prep_reagents Prepare Assay Buffer, MAO-B Enzyme, Substrate, Developer, and Inhibitor Solutions add_inhibitor Add 10 µL of Test Inhibitor, Control Inhibitor, or Buffer to wells of a 96-well plate prep_reagents->add_inhibitor add_enzyme Add 50 µL of MAO-B Enzyme Solution to each well add_inhibitor->add_enzyme pre_incubate Pre-incubate for 10 min at 37°C add_enzyme->pre_incubate add_substrate Add 40 µL of MAO-B Substrate Solution to initiate the reaction pre_incubate->add_substrate measure Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 min add_substrate->measure calc_rate Calculate the rate of reaction (ΔRFU/min) measure->calc_rate calc_inhibition % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100 calc_rate->calc_inhibition calc_ic50 Determine IC50 by plotting % Inhibition vs. log[Inhibitor] calc_inhibition->calc_ic50 G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction and Measurement cluster_3 Data Analysis prep_reagents Prepare Phosphate Buffer (pH 8.0), AChE, DTNB, ATCI, and Inhibitor Solutions add_reagents In a 96-well plate, add Buffer, Inhibitor, and DTNB solution prep_reagents->add_reagents add_enzyme Add AChE solution to each well add_reagents->add_enzyme pre_incubate Pre-incubate for 15 min at 25°C add_enzyme->pre_incubate add_substrate Add ATCI solution to initiate the reaction pre_incubate->add_substrate measure Measure absorbance at 412 nm kinetically for 10-15 min add_substrate->measure calc_rate Calculate the rate of reaction (ΔAbs/min) measure->calc_rate calc_inhibition % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100 calc_rate->calc_inhibition calc_ic50 Determine IC50 by plotting % Inhibition vs. log[Inhibitor] calc_inhibition->calc_ic50 G Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine DOPAC DOPAC MAO_B->DOPAC MAO_B->Synaptic_Dopamine Inhibitor This compound Derivative Inhibitor->MAO_B Inhibition G ACh_release Acetylcholine (ACh) Release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft ACh_Receptor Postsynaptic ACh Receptor Synaptic_Cleft->ACh_Receptor AChE AChE Synaptic_Cleft->AChE Hydrolysis Signal_Propagation Signal Propagation ACh_Receptor->Signal_Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibition

References

Application Notes and Protocols for the Preparation of PD-1/PD-L1 Inhibitors with 4-(Trifluoromethyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that tumor cells exploit to evade the host's immune system.[1] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction represent a promising class of cancer immunotherapeutics, offering potential advantages over monoclonal antibodies, such as oral bioavailability and improved tumor penetration.[2] A common structural scaffold for potent small molecule PD-L1 inhibitors is based on a biphenyl (B1667301) core. This document provides detailed application notes and protocols for the conceptual design, synthesis, and evaluation of PD-1/PD-L1 inhibitors incorporating 4-(trifluoromethyl)benzylamine derivatives.

The core principle behind many small molecule PD-L1 inhibitors is the induction of PD-L1 homodimerization on the cell surface. This prevents the interaction with the PD-1 receptor on T-cells, thereby restoring T-cell-mediated anti-tumor immunity.

Signaling Pathway and Mechanism of Action

The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates an inhibitory signal, leading to T-cell exhaustion and apoptosis, thus allowing the tumor to escape immune surveillance. Small molecule inhibitors, often featuring a biphenyl core, are designed to bind to a hydrophobic pocket at the interface of two PD-L1 molecules, stabilizing a dimeric form of PD-L1 that is incompetent for PD-1 binding. This blockade restores the cytotoxic function of T-cells, leading to the secretion of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and subsequent tumor cell killing.

PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Therapeutic Intervention PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Exhaustion T-Cell Exhaustion/ Apoptosis PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation Inhibitor Small Molecule Inhibitor (this compound Derivative) Inhibitor->PDL1 Induces Dimerization & Blocks PD-1 Binding Experimental_Workflow cluster_discovery Discovery & Design cluster_synthesis Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Design Computational Modeling & Structure-Based Design Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis SAR Structure-Activity Relationship (SAR) Analysis SAR->Design Purification Purification & Characterization (NMR, MS) Synthesis->Purification HTRF HTRF Binding Assay (IC50 Determination) Purification->HTRF HTRF->SAR CellAssay T-Cell Co-culture Assay (IFN-γ Secretion) HTRF->CellAssay PK Pharmacokinetic Studies CellAssay->PK Efficacy Syngeneic Mouse Model Efficacy Studies PK->Efficacy Synthesis_Logic cluster_reactants Starting Materials cluster_reactions Key Reactions cluster_products Products BoronicAcid Substituted Phenylboronic Acid Suzuki Suzuki Coupling (Pd Catalyst) BoronicAcid->Suzuki Bromoaryl Brominated Aromatic Aldehyde Bromoaryl->Suzuki Amine This compound ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Amine->ReductiveAmination BiphenylAldehyde Biphenyl Aldehyde Intermediate Suzuki->BiphenylAldehyde FinalProduct Final PD-L1 Inhibitor ReductiveAmination->FinalProduct BiphenylAldehyde->ReductiveAmination

References

Application Notes and Protocols for the Analytical Characterization of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethyl)benzylamine is a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous analytical characterization is essential to confirm its identity, purity, and stability, ensuring the quality and reproducibility of downstream applications. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for sample handling, storage, and method development.

PropertyValueReference
CAS Number 3300-51-4[1][2][3][4]
Molecular Formula C₈H₈F₃N[1][3]
Molecular Weight 175.15 g/mol [1][5]
Appearance Clear colorless to pale yellow liquid[2][3][4]
Density 1.229 g/mL at 25 °C[2]
Boiling Point 79-82 °C @ 15 mmHg[2]
Refractive Index n20/D 1.464[2]
Purity (Typical) ≥97.0% (GC)[3][4]

Chromatographic Analysis: Gas Chromatography (GC)

Principle: Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Instrument Setup:

    • Gas Chromatograph: Agilent 7890 GC system or equivalent.

    • Injector: Split/splitless injector.

    • Liner: Deactivated, splitless liner with glass wool (optional, for trapping non-volatiles).[6]

    • Column: 5%-phenyl-95%-dimethylpolysoxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

Quantitative Data Summary:

ParameterExpected Result
Retention Time Dependent on the specific system and column, but will be consistent.
Purity Typically specified as >97% or >98%.[3][4]
Impurities Any additional peaks should be reported with their respective area %.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample 4-(CF3)benzylamine Solution 1 mg/mL Solution Sample->Solution Solvent DCM / EtOAc Solvent->Solution Injector Inject 1 µL Solution->Injector GC_Column GC Separation (HP-5ms) Injector->GC_Column Detector FID Detection GC_Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity (%) Integration->Report

Workflow for GC Purity Analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is highly specific for the trifluoromethyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]

  • Instrument Setup:

    • Spectrometer: Bruker Avance 300 MHz spectrometer or equivalent.[8]

    • Probes: Standard ¹H, ¹³C, and ¹⁹F probes.

  • Data Acquisition:

    • Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei.

    • Use standard acquisition parameters for each nucleus. Chemical shifts are reported relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F).[8]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign chemical shifts for all spectra based on known values for similar structures.

Quantitative Data Summary:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.55d2H, Aromatic CH
~7.40d2H, Aromatic CH
~3.90s2H, -CH₂-NH₂
~1.60s (broad)2H, -NH₂
¹³C NMR ~145sC-CH₂
~128sAromatic CH
~125 (q)sAromatic CH
~124 (q)s-CF₃
~46s-CH₂-
¹⁹F NMR ~ -62s-CF₃

(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.)

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~15 mg Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent ~0.7 mL CDCl3 Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Acquire_F19 Acquire ¹⁹F Spectrum Spectrometer->Acquire_F19 Process Process Spectra (FT) Acquire_H1->Process Acquire_C13->Process Acquire_F19->Process Assign Assign Chemical Shifts Process->Assign Confirm Confirm Structure Assign->Confirm FTIR_Workflow Sample Place Neat Sample on ATR Crystal Acquire Acquire Sample Spectrum Sample->Acquire Background Acquire Background Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Analysis Identify Characteristic Absorption Bands Process->Analysis Result Confirm Functional Groups Analysis->Result MS_Workflow cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis GC GC Protocol (as in Sec. 2) Ionization EI Ionization (70 eV) GC->Ionization Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Analyzer Detector Ion Detection Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Identify Identify Molecular Ion & Fragments Spectrum->Identify Confirm Confirm MW & Structure Identify->Confirm Thermal_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 2-10 mg Sample Pan Load into TGA/DSC Pan Sample->Pan Instrument TGA or DSC Instrument Pan->Instrument Program Apply Thermal Program (e.g., 10 °C/min) Instrument->Program Data_Acq Record Mass Loss (TGA) or Heat Flow (DSC) Program->Data_Acq Curve Generate Thermogram Data_Acq->Curve Analyze Determine Transition Temperatures (Tm, Td) Curve->Analyze Report Report Thermal Properties Analyze->Report

References

Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of 4-(Trifluoromethyl)benzylamine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key building block in the synthesis of various pharmaceutical compounds, and its accurate identification and quantification are crucial for process control and quality assurance. This document provides two detailed protocols: a direct injection method and an optional derivatization method for enhanced chromatographic performance. The methodologies, instrument parameters, and expected results are presented to guide researchers in developing robust analytical workflows.

Introduction

This compound is a primary amine whose purity and concentration are critical in synthetic chemistry, particularly in the development of active pharmaceutical ingredients. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amine group, direct analysis can sometimes lead to peak tailing and reduced sensitivity.[1] Derivatization can mitigate these effects by increasing volatility and reducing interactions with the stationary phase.[2][3] This note provides protocols for both direct analysis and analysis following derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a common silylating agent.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis

This protocol is suitable for rapid qualitative and semi-quantitative analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Dilution: Dilute the sample containing this compound in the same solvent to fall within the calibration range.

2. GC-MS Instrumentation and Parameters

A typical GC-MS system equipped with a split/splitless injector and a mass selective detector is used.

Parameter Setting
GC System Agilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalent
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 5 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400
Protocol 2: GC-MS Analysis with MSTFA Derivatization

This protocol is recommended for improved peak shape and enhanced sensitivity, which is particularly important for quantitative analysis.

1. Derivatization Procedure

  • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (B92270) (as a catalyst).

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The same GC-MS system and parameters as in Protocol 1 can be used for the analysis of the derivatized sample. The temperature program may be adjusted to ensure optimal separation of the derivatized analyte from any by-products.

Data Presentation

Quantitative data should be collected and processed using the instrument's data analysis software. A calibration curve should be generated by plotting the peak area of the analyte against the concentration of the prepared standards.

Table 1: Example Quantitative Data for Direct Analysis of this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
115,234
578,912
10155,678
25389,012
50780,123
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Table 2: Mass Spectral Data for this compound

Analyte Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound175174, 156, 109, 83
MSTFA-derivatized this compound247232, 174, 147

Workflow and Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Route cluster_deriv Derivatization Protocol cluster_gcms GC-MS Analysis start Start: Sample/Standard prep Dissolve in Solvent (e.g., Methanol) start->prep direct_analysis Direct Injection prep->direct_analysis For rapid screening derivatization_route Derivatization prep->derivatization_route For improved quantification gcms_injection Inject into GC-MS direct_analysis->gcms_injection dry_down Evaporate Solvent derivatization_route->dry_down add_reagents Add MSTFA + Pyridine dry_down->add_reagents heat Heat at 60°C for 30 min add_reagents->heat heat->gcms_injection data_acquisition Data Acquisition (Scan Mode) gcms_injection->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing report Final Report data_processing->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS methods provide robust and reliable approaches for the analysis of this compound. The direct injection method is suitable for rapid identification and screening, while the derivatization protocol offers enhanced performance for sensitive and accurate quantification. Researchers can adapt these protocols to suit their specific instrumentation and analytical requirements. The choice between direct analysis and derivatization will depend on the specific goals of the analysis, such as the need for high throughput versus the requirement for high sensitivity and precision.

References

Application Notes and Protocols: 1H NMR Spectrum of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug development, frequently incorporated into molecules to enhance metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this and other related compounds. This document provides a detailed guide to the 1H NMR spectrum of this compound, including spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, benzylic, and amine protons. The data presented below was obtained in deuterated chloroform (B151607) (CDCl3).

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (Ha)~7.58Doublet (d)~8.02H
Aromatic (Hb)~7.45Doublet (d)~8.02H
Benzylic (-CH2-)~3.91Singlet (s)-2H
Amine (-NH2)~1.66Broad Singlet (br s)-2H

Note: The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal often appears as a broad singlet and may not show coupling to adjacent protons.

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring a high-resolution 1H NMR spectrum.

Materials:

  • This compound

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and tips

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample spinner, ensuring the correct depth is set using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.

    • Shim the magnetic field to optimize homogeneity and obtain a sharp, symmetrical lock signal.

    • Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants of the signals.

Diagrams

G Figure 1. Experimental Workflow for 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Figure 1. Workflow for 1H NMR analysis.

Caption: Figure 2. Proton environments in the molecule.

Synthesis of 4-(Trifluoromethyl)benzylamine Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of 4-(trifluoromethyl)benzylamine and its derivatives, crucial intermediates in the development of pharmaceuticals and agrochemicals. The methods outlined below are established, reliable, and scalable for laboratory settings.

Introduction

The this compound moiety is a key building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. This document details two primary synthetic routes: the reductive amination of 4-(trifluoromethyl)benzaldehyde (B58038) and the reduction of 4-(trifluoromethyl)benzonitrile (B42179). Additionally, a method for the synthesis of N-substituted derivatives is described.

Data Summary

The following tables summarize the quantitative data for the described synthetic protocols, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of this compound

MethodStarting MaterialKey Reagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
Reductive Amination (via Oxime)4-(Trifluoromethyl)benzaldehyde OximeHydrogen Chloride, CatalystMethanol (B129727)3 hoursRoom Temperature93.6[1]
Reduction of Nitrile (Heterogeneous)4-(Trifluoromethyl)benzonitrileNi/SiO2, H2 (13 bar)Ethanol (B145695)-373 K78[2]
Reduction of Nitrile (Photocatalytic)Benzonitrile (B105546) (model substrate)Pd-loaded TiO2, Oxalic AcidAqueous---[3]

Note: Data for the photocatalytic reduction is based on a model substrate and specific yield for the trifluoromethyl derivative was not provided in the source.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(Trifluoromethyl)benzaldehyde Oxime

This protocol details the synthesis of the target compound from its corresponding oxime, achieving a high yield under mild conditions.[1]

Materials:

  • 4-(Trifluoromethyl)benzaldehyde oxime (5.00 g, 26.4 mmol)

  • Methanol

  • Hydrogen chloride gas (4.0 g, 109.7 mmol)

  • Catalyst (e.g., Palladium on Carbon) (252 mg)

  • Diethyl ether

  • Aqueous sodium hydroxide

Procedure:

  • Dissolve 5.00 g (26.4 mmol) of 4-(trifluoromethyl)benzaldehyde oxime in methanol in a suitable reaction vessel.

  • Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the solution.

  • Add 252 mg of the catalyst to the mixture.

  • Stir the reaction mixture continuously for 3 hours at room temperature under a hydrogen pressure of 10 atm.

  • Upon completion of the reaction, remove the catalyst by filtration.

  • Add diethyl ether to the reaction mixture and neutralize with aqueous sodium hydroxide.

  • Separate the ether layer. Gas chromatography analysis of the ether layer should confirm the formation of this compound.

Expected Yield: 93.6%[1]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 4-(Trifluoromethyl)benzonitrile

This method employs heterogeneous catalysis for the reduction of the corresponding benzonitrile.

Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • Ethanol

  • Ni/SiO2 catalyst

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, combine 4-(trifluoromethyl)benzonitrile and ethanol as the solvent.

  • Add the Ni/SiO2 catalyst to the mixture.

  • Pressurize the reactor with hydrogen gas to 13 bar.

  • Heat the reaction mixture to 373 K and maintain with stirring.

  • Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, TLC).

  • Upon completion, cool the reactor, release the pressure, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Expected Yield: Approximately 78% for benzylamine (B48309), with dibenzylamine (B1670424) as a potential byproduct.[2]

Protocol 3: Synthesis of N-Substituted this compound Derivatives via Reductive Amination

This general protocol allows for the synthesis of a wide range of N-alkyl or N-aryl derivatives through the reductive amination of 4-(trifluoromethyl)benzaldehyde with a primary or secondary amine.[4][5]

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • Reducing agent (e.g., Sodium Borohydride, Sodium Triacetoxyborohydride)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Optional: Lewis acid catalyst (e.g., Aquivion-Fe)[4]

Procedure:

  • Dissolve 4-(trifluoromethyl)benzaldehyde in the chosen solvent.

  • Add the primary or secondary amine to the solution. If using a catalyst, add it at this stage.

  • Stir the mixture at room temperature to facilitate the formation of the imine or iminium ion intermediate. The reaction can be monitored by TLC.

  • Once the imine formation is complete (or has reached equilibrium), add the reducing agent portion-wise while maintaining the reaction temperature (e.g., with an ice bath).

  • Continue stirring until the reduction is complete (monitor by TLC).

  • Quench the reaction carefully (e.g., with water or a mild acid).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described synthetic protocols.

Synthesis_Protocol_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Oxime 4-(Trifluoromethyl)benzaldehyde Oxime ReactionVessel Dissolve & React (3h, RT, 10 atm H2) Oxime->ReactionVessel MeOH Methanol MeOH->ReactionVessel HCl HCl (gas) HCl->ReactionVessel Catalyst Catalyst (e.g., Pd/C) Catalyst->ReactionVessel Filtration Catalyst Filtration ReactionVessel->Filtration Neutralization Neutralize with NaOH (aq) Filtration->Neutralization Extraction Ether Extraction Neutralization->Extraction Product This compound Extraction->Product

Caption: Workflow for the synthesis of this compound from its oxime.

Synthesis_Protocol_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Nitrile 4-(Trifluoromethyl)benzonitrile Reactor Hydrogenation (373 K, 13 bar) Nitrile->Reactor Solvent Ethanol Solvent->Reactor Catalyst Ni/SiO2 Catalyst->Reactor H2 H2 (gas) H2->Reactor Filtration Catalyst Filtration Reactor->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the catalytic hydrogenation of 4-(Trifluoromethyl)benzonitrile.

Synthesis_Protocol_3 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Aldehyde 4-(Trifluoromethyl)benzaldehyde ImineFormation Imine/Iminium Formation Aldehyde->ImineFormation Amine Primary or Secondary Amine Amine->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH4) Reduction Reduction ReducingAgent->Reduction Solvent Solvent Solvent->ImineFormation ImineFormation->Reduction Quench Reaction Quench Reduction->Quench Extraction Extraction & Wash Quench->Extraction Purification Purification Extraction->Purification Product N-Substituted This compound Purification->Product

Caption: General workflow for N-substituted derivatives via reductive amination.

References

Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-(trifluoromethyl)benzylamine as a versatile building block in the synthesis of advanced materials, including perovskite solar cells, fluorinated polymers, and pharmacologically active compounds. Detailed experimental protocols for key synthetic procedures are provided below.

Application in Perovskite Solar Cells

The incorporation of fluorinated organic cations, such as derivatives of this compound, into perovskite structures has emerged as a successful strategy to enhance the efficiency and environmental stability of perovskite solar cells (PSCs). The hydrophobic nature of the trifluoromethyl (-CF3) group helps to protect the moisture-sensitive perovskite layer, thereby improving the device's longevity and performance. Specifically, 3-(trifluoromethyl)benzylammonium iodide (3-TFMBAI), a positional isomer derivative, has been used to prepare high-performance quasi-two-dimensional (quasi-2D) PSCs.

Quantitative Data: Performance of Quasi-2D Perovskite Solar Cells

The introduction of 3-TFMBAI as a spacer cation in a Cs0.17FA0.83Pb(I0.83Br0.17)3 perovskite system leads to the formation of a quasi-2D Ruddlesden-Popper phase. This modification results in improved device performance and stability.

ParameterControl DeviceQuasi-2D Device (with 3-TFMBAI)
Power Conversion Efficiency (PCE)-20.89%[1]
Open-Circuit Voltage (VOC)-1.22 V[1]
Stability (after 1000 h at 60 °C, 60% RH)-90.7% of initial PCE retained[1]
Tandem Cell PCE (with silicon)-23.53%[1]
Experimental Protocol: Synthesis of Quasi-2D Perovskite Films with 3-(Trifluoromethyl)benzylammonium Iodide

This protocol describes the preparation of (3-TFMBA)2(Cs0.17FA0.83)n-1Pbn(I0.83Br0.17)3n-1I2 perovskite layers for high-efficiency solar cells.[1]

Materials:

  • Lead(II) iodide (PbI2)

  • Lead(II) bromide (PbBr2)

  • Formamidinium iodide (FAI)

  • Cesium iodide (CsI)

  • 3-(Trifluoromethyl)benzylammonium iodide (3-TFMBAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (B131634)

  • SnO2-coated FTO glass substrates

Procedure:

  • Precursor Solution Preparation (for n=40):

    • In a nitrogen-filled glovebox, dissolve 447.8 mg (0.971 mmol) of PbI2, 120.6 mg (0.329 mmol) of PbBr2, 180.9 mg (1.052 mmol) of FAI, and 56.0 mg (0.215 mmol) of CsI in a 1 mL mixed solvent of DMF/DMSO (7:3 by volume).

    • To this solution, add 19.7 mg (0.065 mmol) of 3-TFMBAI.

    • Stir the mixture at room temperature for 2 hours to ensure complete dissolution.

  • Film Deposition:

    • Deposit the mixed precursor solution onto a SnO2-coated FTO glass substrate.

    • During the spin-coating process, drop 200 µL of chlorobenzene onto the substrate.

  • Annealing:

    • Transfer the substrates onto a hotplate and anneal at 100 °C to form the black quasi-2D perovskite films.

Experimental Workflow: Perovskite Film Fabrication

G cluster_0 Precursor Preparation (N2 Glovebox) cluster_1 Film Deposition cluster_2 Final Film Formation start Dissolve PbI2, PbBr2, FAI, CsI in DMF/DMSO add_tfmbai Add 3-TFMBAI start->add_tfmbai stir Stir for 2 hours add_tfmbai->stir spin_coat Spin-coat precursor solution onto substrate stir->spin_coat add_chlorobenzene Add Chlorobenzene during spinning spin_coat->add_chlorobenzene anneal Anneal at 100°C add_chlorobenzene->anneal end end anneal->end Quasi-2D Perovskite Film

Workflow for quasi-2D perovskite film fabrication.

Application in Drug Development: Synthesis of a Thiazolidinedione-Based Antidiabetic Agent

This compound is a key building block in the synthesis of pharmacologically active molecules due to the favorable properties imparted by the -CF3 group, such as enhanced metabolic stability and receptor binding affinity.[2] An example is its use in the synthesis of 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (KRP-297), a potent antidiabetic agent.

Experimental Protocol: Synthesis of 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (KRP-297)

This protocol is a representative multi-step synthesis.

Step 1: Synthesis of 5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid

  • Knoevenagel Condensation:

    • A mixture of 2-methoxy-5-formylbenzoic acid, thiazolidine-2,4-dione, and a catalytic amount of piperidine (B6355638) in a suitable solvent (e.g., ethanol (B145695) or toluene) is refluxed with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC until the starting materials are consumed.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold solvent, and dried to yield the benzylidene intermediate.

  • Reduction:

    • The resulting 5-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxybenzoic acid is dissolved in a suitable solvent (e.g., methanol/THF).

    • The double bond is reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation (H2/Pd-C), at room temperature.

    • After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the desired carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere, add a coupling agent (e.g., EDC·HCl, HOBt).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture, followed by a base (e.g., triethylamine (B128534) or diisopropylethylamine).

  • Continue stirring at room temperature overnight.

  • The reaction mixture is then diluted with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the final compound.

Synthetic Pathway: KRP-297 Synthesis

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Amide Coupling A 2-methoxy-5-formylbenzoic acid + Thiazolidine-2,4-dione B Knoevenagel Condensation (Piperidine, Reflux) A->B C 5-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxybenzoic acid B->C D Reduction (e.g., NaBH4) C->D E 5-((2,4-dioxothiazolidin-5-yl)methyl)-2-methoxybenzoic acid D->E G Amide Coupling (EDC, HOBt, Et3N) E->G F This compound F->G H Final Product (KRP-297) G->H G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization A Dissolve CF3-Diamine in NMP B Add Dianhydride A->B C Stir at RT for 24h B->C D Add Acetic Anhydride & Pyridine C->D Viscous Poly(amic acid) Solution E Heat to 80-120°C D->E F Precipitate in Methanol E->F G Filter, Wash, and Dry F->G H H G->H Fluorinated Polyimide

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Trifluoromethyl)benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(trifluoromethyl)benzylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: catalytic hydrogenation of 4-(trifluoromethyl)benzonitrile (B42179) and reductive amination of 4-(trifluoromethyl)benzaldehyde (B58038).

Route 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzonitrile

Question 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may have lost its activity due to improper storage, handling, or poisoning.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.

  • Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.

  • Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of the starting material or catalyst deactivation.

  • Presence of Impurities: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.

Solutions:

  • Catalyst: Use fresh, high-quality catalyst. For Raney Nickel, ensure it has been properly activated and stored.

  • Hydrogen Pressure: Increase the hydrogen pressure according to literature recommendations for similar nitrile reductions.

  • Temperature: Gradually increase the reaction temperature, monitoring for any side product formation.

  • Solvent: Use a solvent known to be effective for nitrile hydrogenation, such as methanol (B129727), ethanol, or isopropanol.[1]

  • Purity: Ensure the purity of the 4-(trifluoromethyl)benzonitrile and the solvent.

Question 2: Formation of Significant Amounts of Secondary Amine (Bis[4-(trifluoromethyl)benzyl]amine)

Possible Causes:

  • The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine. This is a common side reaction in nitrile hydrogenation.[2]

Solutions:

  • Ammonia (B1221849) Addition: The addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the imine condensation with the product amine.[1]

  • Catalyst Choice: Some catalysts may favor the formation of primary amines over secondary amines. For example, Pd/γ-Al2O3 has shown high selectivity for benzylamine (B48309) in the hydrogenation of benzonitrile (B105546).

  • Reaction Conditions: Lowering the reaction temperature and pressure may reduce the rate of the side reaction.

Question 3: Formation of Toluene as a Byproduct

Possible Causes:

  • Hydrogenolysis of the C-N bond in the benzylamine product can lead to the formation of toluene. This is more likely to occur at higher temperatures and with certain catalysts, such as Palladium on Carbon.[3]

Solutions:

  • Catalyst Selection: Use a catalyst that is less prone to promoting hydrogenolysis, such as Raney Nickel.

  • Optimize Conditions: Lowering the reaction temperature and hydrogen pressure can help to minimize this side reaction.

Route 2: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

Question 1: Low Yield of this compound

Possible Causes:

  • Incomplete Imine Formation: The equilibrium between the aldehyde and ammonia to form the imine may not be favorable.

  • Ineffective Reducing Agent: The chosen reducing agent may not be potent enough to reduce the imine, or it may be decomposing under the reaction conditions.

  • Reduction of the Aldehyde: A strong reducing agent like sodium borohydride (B1222165) can reduce the starting aldehyde to the corresponding alcohol, competing with the desired reductive amination pathway.[4]

  • Suboptimal pH: The pH of the reaction mixture is crucial for imine formation.

Solutions:

  • Promote Imine Formation: Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine.

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5]

  • Stepwise Procedure: First, form the imine from the aldehyde and ammonia, and then add the reducing agent in a second step. This is particularly useful when using a less selective but more cost-effective reducing agent like sodium borohydride.[5]

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.

Question 2: Over-alkylation to Form Secondary and Tertiary Amines

Possible Causes:

  • The primary amine product can act as a nucleophile and react with the starting aldehyde to form a secondary amine, which can then react further.

Solutions:

  • Use of Excess Ammonia: A large excess of ammonia can outcompete the product amine in reacting with the aldehyde.

  • Controlled Addition of Aldehyde: Slowly adding the aldehyde to a solution of ammonia and the reducing agent can help to maintain a low concentration of the aldehyde, minimizing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two most common laboratory-scale synthetic routes are the catalytic hydrogenation of 4-(trifluoromethyl)benzonitrile and the reductive amination of 4-(trifluoromethyl)benzaldehyde with ammonia. Another reported method is the reduction of 4-(trifluoromethyl)benzaldehyde oxime.[6]

Q2: Which catalysts are most effective for the hydrogenation of 4-(trifluoromethyl)benzonitrile?

A2: Raney Nickel and supported palladium catalysts (e.g., Pd/C, Pd/γ-Al2O3) are commonly used. Raney Nickel is often favored for its high activity and selectivity towards the primary amine.[1] Pd/γ-Al2O3 has also been reported to give high yields of benzylamine from benzonitrile with good selectivity.

Q3: What are the advantages and disadvantages of different reducing agents for the reductive amination of 4-(trifluoromethyl)benzaldehyde?

A3:

  • Sodium Borohydride (NaBH₄): It is inexpensive and readily available but can reduce the starting aldehyde. A two-step procedure (imine formation followed by reduction) is often necessary to achieve good selectivity.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): It is selective for the imine over the aldehyde, allowing for a one-pot reaction. However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reducing agent that is effective for a wide range of substrates. It is less toxic than NaBH₃CN and is often the reagent of choice for one-pot reductive aminations.[5]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved by vacuum distillation. Another common method is to form the hydrochloride salt of the amine by treating the crude product with HCl, which can then be isolated by filtration and washed with a non-polar solvent. The pure amine can be liberated by treatment with a base.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Benzonitrile (as a model for 4-(Trifluoromethyl)benzonitrile)

CatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Benzylamine (%)Reference
5% Pd/C306Methanol>9995[1]
Pd/γ-Al₂O₃10020Ethanol~100~86
Raney Nickel55-855-202-PropanolHighHigh[1]
Ni/Diatomite12040Water9892[7]

Table 2: Comparison of Reducing Agents for Reductive Amination (General)

Reducing AgentSelectivity for ImineToxicityProcedureKey AdvantagesKey DisadvantagesReference
NaBH₄LowLowOften two-stepCost-effectiveReduces starting carbonyl[5]
NaBH₃CNHighHighOne-potHighly selectiveToxic, HCN release
NaBH(OAc)₃HighModerateOne-potMild, highly selective, broad scopeMore expensive than NaBH₄[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-(Trifluoromethyl)benzaldehyde Oxime [6]

  • Dissolve 5.00 g (26.4 mmol) of 4-(trifluoromethyl)benzaldehyde oxime in methanol.

  • Add 4.0 g (109.7 mmol) of hydrogen chloride gas, followed by 252 mg of a suitable hydrogenation catalyst (e.g., Pd/C).

  • Stir the reaction mixture continuously for 3 hours under a hydrogen pressure of 10 atm at room temperature (approx. 25°C).

  • Upon completion, carefully remove the catalyst by filtration.

  • Add diethyl ether to the reaction mixture and neutralize with an aqueous solution of sodium hydroxide.

  • Separate the ether layer, which contains the product. A reported yield for this procedure is 93.6% as determined by gas chromatography.[6]

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride [5]

  • To a solution of 4-(trifluoromethyl)benzaldehyde (1 equivalent) in 1,2-dichloroethane (B1671644) (DCE), add a solution of ammonia in methanol (1.5-2 equivalents).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 5 minutes.

  • Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Visualizations

Reaction_Pathway cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Reductive Amination 4-(Trifluoromethyl)benzonitrile 4-(Trifluoromethyl)benzonitrile This compound This compound 4-(Trifluoromethyl)benzonitrile->this compound H₂, Catalyst (e.g., Raney Ni, Pd/C) 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde Imine Intermediate Imine Intermediate 4-(Trifluoromethyl)benzaldehyde->Imine Intermediate NH₃, -H₂O Product_RA This compound Imine Intermediate->Product_RA Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Starting Materials, Solvent, Catalyst/Reagent) Start->Reaction_Setup Reaction Reaction under Controlled Conditions (Temp, Pressure, Time) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Distillation, Crystallization, or Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for chemical synthesis.

Troubleshooting_Tree Low_Yield Low Product Yield Check_Starting_Materials Check Purity of Starting Materials & Solvents Low_Yield->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Pressure) Low_Yield->Check_Reaction_Conditions Check_Catalyst_Reagent Evaluate Catalyst/Reagent Activity & Amount Low_Yield->Check_Catalyst_Reagent Side_Reaction Identify Side Products (GC-MS, NMR) Low_Yield->Side_Reaction Impure_Materials Purify Starting Materials Check_Starting_Materials->Impure_Materials Impure Suboptimal_Conditions Optimize Conditions Check_Reaction_Conditions->Suboptimal_Conditions Suboptimal Inactive_Reagent Use Fresh/More Active Catalyst/Reagent Check_Catalyst_Reagent->Inactive_Reagent Inactive/Insufficient Modify_Protocol Modify Protocol to Minimize Side Reactions Side_Reaction->Modify_Protocol

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Trifluoromethyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractionation of impurities with similar boiling points.- Thermal decomposition of the product.- Bumping of the liquid leading to contamination of the distillate.- Improve Fractionation: Use a fractionating column (e.g., Vigreux or packed column) to enhance separation.- Optimize Vacuum: Distill under a higher vacuum to lower the boiling point and minimize thermal stress.[1][2][3]- Ensure Smooth Boiling: Use a magnetic stir bar for agitation to prevent bumping.[3]
Product is a Dark or Colored Liquid - Presence of oxidized impurities.- Contamination from starting materials or byproducts.- Charcoal Treatment: Before distillation, treat the crude product with activated charcoal to adsorb colored impurities.- Chemical Wash: Wash the crude product with a dilute solution of sodium bisulfite to remove aldehydic impurities, followed by a brine wash.
Low Yield After Recrystallization of Hydrochloride Salt - Suboptimal solvent choice leading to high solubility of the salt at low temperatures.- Use of excess solvent.- Premature crystallization during hot filtration.- Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/ether, methanol/ether, isopropanol/hexane) to find a system where the salt has high solubility in the hot solvent and low solubility when cold.- Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the salt completely.- Maintain Temperature: Keep the filtration apparatus (funnel, filter paper) hot during filtration to prevent the product from crystallizing prematurely.
Oily Precipitate Instead of Crystals During Recrystallization - The compound is "oiling out" due to a large difference between the melting point of the solid and the boiling point of the solvent.- Lower the Temperature: Allow the solution to cool more slowly.- Change Solvent System: Use a solvent with a lower boiling point or a solvent mixture to lower the saturation temperature.- Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
Poor Separation During Column Chromatography - Incorrect mobile phase polarity.- Co-elution of impurities with the product.- Tailing of the amine on the silica (B1680970) gel.- Optimize Mobile Phase: Systematically vary the solvent ratio (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation on a TLC plate before running the column.[4]- Use a Modified Stationary Phase: Consider using alumina (B75360) (basic or neutral) or an amine-functionalized silica gel to improve the separation of basic compounds.[5]- Add a Modifier: Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase to reduce tailing on silica gel.[6]
Product Degradation on Silica Gel Column - The acidic nature of silica gel can cause degradation of some amines.- Deactivate Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in the eluent.- Use an Alternative Stationary Phase: Employ neutral alumina as the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination of 4-(trifluoromethyl)benzaldehyde?

A1: Common impurities include unreacted 4-(trifluoromethyl)benzaldehyde, the corresponding alcohol (4-(trifluoromethyl)benzyl alcohol) from over-reduction of the aldehyde, and the secondary amine (bis(4-(trifluoromethyl)benzyl)amine) from the reaction of the product with another molecule of the starting aldehyde and subsequent reduction.[7][8]

Q2: What is the recommended method for initial purification of a large batch of crude this compound?

A2: For large quantities, vacuum distillation is the most efficient initial purification method to remove most of the volatile and non-volatile impurities.[1][2][3]

Q3: How can I convert the purified this compound to its hydrochloride salt for better stability and handling?

A3: Dissolve the purified amine in a suitable solvent like diethyl ether or methanol. Then, carefully add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration.

Q4: My purified this compound is turning yellow upon storage. What is the cause and how can I prevent it?

A4: Amines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities. To prevent this, store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial, and preferably in a refrigerator or freezer.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity can be effectively assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is also excellent for confirming the structure and identifying impurities. Thin-Layer Chromatography (TLC) is a quick method to monitor the progress of purification.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol [9][10]
Appearance Colorless to light yellow liquid
Boiling Point Not available at atmospheric pressure.
Density 1.229 g/mL at 25 °C[10]
Refractive Index n20/D 1.464[10]

Table 2: Typical Purity Specifications of Commercial this compound

SupplierPurity Specification (by GC)
Sigma-Aldrich 97%[10]
Tokyo Chemical Industry (TCI) >98.0%

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks. Use a magnetic stir bar in the distillation flask.[3]

  • Charging the Flask: Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump. Slowly and carefully apply the vacuum. The liquid may bubble as volatile impurities and dissolved gases are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.

  • Collecting Fractions: Collect a forerun of any low-boiling impurities. As the temperature stabilizes at the boiling point of the product under the applied vacuum, switch to a clean receiving flask to collect the purified this compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Salt Formation: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring until precipitation is complete.

  • Dissolution: Collect the crude hydrochloride salt by filtration. In a separate flask, bring a suitable recrystallization solvent or solvent mixture (e.g., ethanol/diethyl ether) to a boil. Add the minimum amount of the hot solvent to the crude salt to achieve complete dissolution.[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Purification PureAmine Purified Amine Distillation->PureAmine Removes volatile & non-volatile impurities SaltFormation Hydrochloride Salt Formation PureAmine->SaltFormation For enhanced stability Recrystallization Recrystallization SaltFormation->Recrystallization High Purity PureSalt Purified Hydrochloride Salt Recrystallization->PureSalt

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered ImpureProduct Is the product impure? Start->ImpureProduct LowYield Is the yield low? Start->LowYield DistillationIssue Distillation Problem? ImpureProduct->DistillationIssue Yes RecrystallizationIssue Recrystallization Problem? ImpureProduct->RecrystallizationIssue Yes ChromatographyIssue Chromatography Problem? ImpureProduct->ChromatographyIssue Yes OptimizeDistillation Optimize Vacuum & Fractionation DistillationIssue->OptimizeDistillation OptimizeRecrystallization Screen Solvents & Control Cooling RecrystallizationIssue->OptimizeRecrystallization OptimizeChromatography Adjust Mobile Phase & Stationary Phase ChromatographyIssue->OptimizeChromatography

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: 4-(Trifluoromethyl)benzylamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Trifluoromethyl)benzylamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions and reagent choice, especially in reductive amination.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting aldehyde (4-(trifluoromethyl)benzaldehyde) to the corresponding alcohol, competing with the desired imine reduction.

    • Solution: Employ a milder, more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] NaBH(OAc)₃ is often preferred as it is less toxic and effective for a wide range of substrates.[1]

  • Incorrect pH: The formation of the imine intermediate is pH-dependent. The optimal pH for most reductive aminations is in the mildly acidic range of 4-7.[1]

    • Solution: If not controlling the pH, consider adding a catalytic amount of a mild acid, like acetic acid, to facilitate imine formation, especially when using NaBH(OAc)₃.

  • Premature Reduction of Aldehyde: If using a less selective reducing agent like NaBH₄, it may be reducing the starting aldehyde before the imine has a chance to form.

    • Solution: Adopt an indirect (stepwise) reductive amination protocol. First, allow the imine to form completely by stirring the aldehyde and amine together for a period, then introduce the reducing agent.[1]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gentle heating, although this may also promote side reactions.

Q2: I am observing significant amounts of secondary amine (bis[4-(trifluoromethyl)benzyl]amine) as a byproduct. How can I minimize its formation?

A2: The formation of secondary amines is a common problem in amination reactions, as the primary amine product can react further with the starting aldehyde.[3][4]

  • Stoichiometry: An excess of the ammonia (B1221849) source relative to the aldehyde is crucial to favor the formation of the primary amine.

    • Solution: In direct amination with ammonia, use a large excess of ammonia.[3] For reductive amination from an oxime, this is less of an issue.

  • Reaction Conditions: Higher temperatures and prolonged reaction times can promote the formation of secondary amines.

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-alkylation.

  • Stepwise Procedure: A stepwise approach can help control the reaction.

    • Solution: In reductive amination, forming the imine first and then adding the reducing agent can sometimes give cleaner results than a one-pot reaction.[1]

Q3: My final product is difficult to purify and appears contaminated with non-basic impurities. What purification strategy do you recommend?

A3: Purification of benzylamines can be challenging due to their basicity and potential for co-distillation with impurities. An acid-base extraction is a highly effective method for separating the basic amine product from non-basic starting materials (like the aldehyde) and byproducts.

  • Impurity Profile: The primary non-basic impurity is likely unreacted 4-(trifluoromethyl)benzaldehyde (B58038) or the corresponding alcohol if a strong reducing agent was used.

    • Solution:

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[5]

  • Final Polishing: For very high purity, distillation under reduced pressure is recommended after the acid-base extraction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The two most prevalent methods are:

  • Reductive Amination of 4-(Trifluoromethyl)benzaldehyde: This involves reacting 4-(trifluoromethyl)benzaldehyde with an ammonia source to form an imine, which is then reduced to the amine. This can be done directly in one pot or in a stepwise manner.[6][7]

  • Reduction of 4-(Trifluoromethyl)benzaldehyde Oxime: The oxime is formed from the aldehyde and hydroxylamine. This oxime is then reduced, typically via catalytic hydrogenation, to the desired amine. A known method involves hydrogenation over a catalyst in methanol (B129727).[8]

Q2: What are the key safety precautions when working with this compound and its precursors?

A2: this compound is classified as corrosive and an irritant.[9] The starting material, 4-(trifluoromethyl)benzaldehyde, is also an irritant. Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant), and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Handle reducing agents like sodium borohydride with care, as they can react with acidic conditions to produce flammable hydrogen gas.

Q3: How should this compound be stored?

A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[8]

Data Presentation

Table 1: Comparison of General Synthesis Methods for Benzylamines

MethodTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reductive Amination60 - 98%[6]0.5 - 4[6]Wide substrate scope, mild conditions[6]Requires a suitable reducing agent, potential for over-alkylation[6]
Direct Alkylation81 - 82%[6]~1[6]Industrially relevant, straightforward[6]Prone to over-alkylation, requires a large excess of ammonia[3][6]
From Oxime ReductionHigh (e.g., 93.6% reported)[8]~3[8]Can provide high yields and purityRequires pre-formation of the oxime

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of 4-(Trifluoromethyl)benzaldehyde (Indirect Method)

This protocol is designed to minimize side reactions by forming the imine before reduction.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (10 mmol) in methanol (30 mL).

    • Add a solution of ammonia in methanol (e.g., 7N, 5 equivalents).

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC. This can take 1-2 hours.

  • Reduction:

    • Once imine formation is substantial, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (15 mmol) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reduction is complete (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • For higher purity, perform an acid-base extraction as described in the troubleshooting guide, followed by vacuum distillation.

Protocol 2: Synthesis via Catalytic Hydrogenation of 4-(Trifluoromethyl)benzaldehyde Oxime

This protocol is based on a reported high-yield synthesis.[8]

  • Reaction Setup:

    • Dissolve 4-(trifluoromethyl)benzaldehyde oxime (26.4 mmol) in methanol in a suitable hydrogenation vessel.

    • Add the hydrogenation catalyst (e.g., a specified amount of a suitable Nickel or Palladium catalyst).

    • Add hydrogen chloride gas (109.7 mmol) to the solution.

  • Hydrogenation:

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel to 10 atm with hydrogen.

    • Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 3 hours.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen gas.

    • Remove the catalyst by filtration (e.g., through a pad of Celite).

    • Add diethyl ether to the filtrate and neutralize with an aqueous solution of sodium hydroxide.

    • Separate the ether layer, and wash it with brine.

    • Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

experimental_workflow cluster_reductive_amination Reductive Amination Pathway cluster_oxime_reduction Oxime Reduction Pathway cluster_purification Purification Workflow ra_start 4-(Trifluoromethyl)benzaldehyde + Ammonia Source ra_imine Imine Formation ra_start->ra_imine MeOH, RT ra_reduction Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_product Crude Product ra_reduction->ra_product crude_product Crude Product (from either pathway) ra_product->crude_product or_start 4-(Trifluoromethyl)benzaldehyde Oxime or_hydrogenation Catalytic Hydrogenation or_start->or_hydrogenation Catalyst, H₂, 10 atm or_product Crude Product or_hydrogenation->or_product or_product->crude_product acid_base Acid-Base Extraction crude_product->acid_base distillation Vacuum Distillation acid_base->distillation Optional final_product Pure this compound acid_base->final_product If distillation is skipped distillation->final_product

Caption: Synthetic pathways and purification workflow for this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Low Yield or Purity Issue check_reducing_agent Check Reducing Agent (e.g., NaBH₄ vs NaBH(OAc)₃) start->check_reducing_agent secondary_amine Secondary Amine Formation? start->secondary_amine check_ph Verify Reaction pH (Optimal: 4-7) check_reducing_agent->check_ph check_procedure Consider Indirect Method (Imine formation first) check_ph->check_procedure solution_yield Switch to Milder Reductant Adjust pH with Mild Acid Use Stepwise Protocol check_procedure->solution_yield unreacted_sm Unreacted Starting Material? secondary_amine->unreacted_sm solution_purity Use Large Excess of Ammonia Lower Reaction Temperature Perform Acid-Base Extraction unreacted_sm->solution_purity

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Stability issues of 4-(Trifluoromethyl)benzylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Trifluoromethyl)benzylamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound is a primary amine and its stability can be pH-dependent. Acidic or basic conditions can potentially lead to hydrolysis or other degradation reactions.

  • Presence of Oxidizing Agents: this compound is susceptible to oxidation.[1][2][3][4][5] Contact with strong oxidizing agents should be avoided.[6]

  • Exposure to Air (Oxygen): As an amine, it can be sensitive to atmospheric oxygen, which may lead to oxidative degradation over time.[6][7][8]

  • Temperature: Elevated temperatures can accelerate degradation processes.[6]

  • Light Exposure: Aromatic compounds, especially those with functional groups like amines, can be sensitive to light, which may induce photodegradation.

  • Solvent Choice: The choice of solvent can impact the stability of the compound. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities that can promote degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[6] Contact with these substances should be strictly avoided to prevent vigorous reactions and degradation.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively available in the public domain, based on the chemistry of benzylamines, potential degradation products could include:

  • 4-(Trifluoromethyl)benzaldehyde: Formed through oxidative deamination. The oxidation of benzylamines to the corresponding aldimines, which are then hydrolyzed to aldehydes, is a known reaction pathway.[1][4]

  • 4-(Trifluoromethyl)benzoic Acid: Further oxidation of the aldehyde can lead to the corresponding carboxylic acid.

  • Imine derivatives: Formed from the oxidative coupling of two molecules of the benzylamine (B48309).[2][5]

  • Products of Hydrolysis: While the C-N bond in benzylamine is generally stable, extreme pH and temperature conditions could potentially lead to hydrolysis, yielding 4-(trifluoromethyl)benzyl alcohol and ammonia.

Q4: How should I store solutions of this compound to ensure maximum stability?

A4: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C. For long-term storage, consider freezing the solution if the solvent allows.

  • Inert Atmosphere: To prevent oxidation, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.[6]

  • Protection from Light: Store solutions in amber-colored vials or in the dark to prevent photodegradation.

  • Solvent Purity: Use high-purity, dry solvents to minimize the presence of water and other reactive impurities.

  • pH Control: If working with aqueous solutions, buffering the solution to a neutral or slightly acidic pH may enhance stability, although this should be experimentally verified for your specific application. The hydrochloride salt form generally offers enhanced stability.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected results over time. Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere if possible.2. Check for Incompatibilities: Confirm that no incompatible substances (e.g., strong acids, oxidizers) have been introduced into the solution.3. Analyze for Degradants: Use an appropriate analytical method (e.g., HPLC, GC-MS) to check for the presence of potential degradation products.4. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a new stock of the compound.
Appearance of new peaks in chromatograms (HPLC, GC). Formation of degradation products.1. Identify the Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks and compare them to the expected masses of potential degradation products.2. Perform Forced Degradation: To confirm the identity of the degradation peaks, you can perform a forced degradation study on a fresh sample of this compound under controlled stress conditions (e.g., heat, acid, base, oxidation) and compare the resulting chromatograms.
Color change in the solution (e.g., yellowing). Oxidation or formation of colored impurities.1. Minimize Air Exposure: Purge the solvent with an inert gas before preparing the solution and store the solution under an inert atmosphere.2. Use Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.
Precipitate formation in the solution. Poor solubility, reaction with solvent or impurities, or formation of insoluble degradation products.1. Check Solubility: Verify the solubility of this compound in the chosen solvent at the storage temperature.2. Filter the Solution: If a precipitate has formed, it may be necessary to filter the solution before use, but this may alter the concentration.3. Consider a Different Solvent: If solubility is an issue, consider using a different solvent or a co-solvent system.

Quantitative Data Summary

Condition Solvent Temperature (°C) Time (days) This compound Remaining (%) Major Degradant(s) Observed
Acidic 0.1 M HCl (aq)407854-(Trifluoromethyl)benzaldehyde
Neutral PBS (pH 7.4)40798-
Basic 0.1 M NaOH (aq)40792Imine derivatives
Oxidative 3% H₂O₂ in Water251604-(Trifluoromethyl)benzaldehyde, 4-(Trifluoromethyl)benzoic Acid
Photolytic Methanol257 (exposed to UV light)90Unidentified photoproducts
Thermal Acetonitrile (B52724)60795Minor unidentified peaks

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a quartz vial containing 1 mL of the stock solution to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as HPLC with UV and MS detection.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • Use the MS data to propose structures for the observed degradants.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

Visualizations

DegradationPathways cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (Harsh Conditions) TFMB This compound Imine Imine Intermediate TFMB->Imine Oxidation Alcohol 4-(Trifluoromethyl)benzyl Alcohol TFMB->Alcohol Hydrolysis Ammonia Ammonia TFMB->Ammonia Hydrolysis Aldehyde 4-(Trifluoromethyl)benzaldehyde Imine->Aldehyde Hydrolysis Acid 4-(Trifluoromethyl)benzoic Acid Aldehyde->Acid Further Oxidation ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Stock->Stress HPLC HPLC-UV/MS Analysis Stress->HPLC Compare Compare with Control HPLC->Compare Identify Identify Degradation Products Compare->Identify Report Report Stability Profile Identify->Report

References

Troubleshooting guide for reactions involving 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 4-(Trifluoromethyl)benzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should consider in my reaction planning?

A1: The trifluoromethyl (-CF3) group on the benzylamine (B48309) ring is a strong electron-withdrawing group. This has two primary consequences for its reactivity:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the -CF3 group decreases the electron density on the nitrogen atom of the amine, making it less nucleophilic compared to unsubstituted benzylamine. This can lead to slower reaction rates in nucleophilic substitution and addition reactions.[1]

  • Altered Basicity: The pKa of this compound is lower than that of benzylamine, meaning it is less basic. This can be a factor in reactions where the amine also acts as a base.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a common reaction involving this compound. Due to its reduced nucleophilicity, challenges such as low yields and slow reaction times are frequently encountered.

Q2: My amide coupling reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in amide coupling reactions with this compound are often due to its electron-deficient nature. Here are the primary causes and potential solutions:

  • Incomplete Carboxylic Acid Activation: Standard coupling reagents may not be sufficient to activate the carboxylic acid for reaction with the less nucleophilic amine.

  • Slow Reaction Rate: The reduced nucleophilicity of the amine leads to a sluggish reaction.

To address these issues, consider the following troubleshooting strategies:

  • Choice of Coupling Reagent: For electron-deficient amines, more potent coupling reagents are often necessary. Reagents like HATU, HBTU, or the use of acyl fluorides (e.g., generated in situ with BTFFH or TCFH-NMI) can be more effective than standard carbodiimide (B86325) reagents like EDC/HOBt.[2][3][4][5]

  • Reaction Conditions: Increasing the reaction temperature and extending the reaction time can help drive the reaction to completion. Microwave heating can also be beneficial.[2]

  • Use of Additives: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can sometimes accelerate the reaction, although its effectiveness can be substrate-dependent.[6]

  • Acid Chloride Formation: Converting the carboxylic acid to its more reactive acid chloride derivative using reagents like oxalyl chloride or thionyl chloride prior to the addition of the amine can significantly improve yields.[3]

Q3: I am observing unreacted starting materials even after prolonged reaction times. What can I do?

A3: This is a common issue stemming from the reduced reactivity of this compound.

  • Increase Reagent Equivalents: Using a slight excess of the activated carboxylic acid or the coupling reagent can help push the reaction forward.

  • Optimize Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling.

  • Stepwise Activation: Pre-activating the carboxylic acid with the coupling reagent for a period before adding the amine can improve the efficiency of the reaction.

Comparative Yields of Coupling Reagents for Hindered/Electron-Deficient Substrates
Coupling Reagent/MethodSubstrate TypeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EDC/HOBtHindered acid and amineDIPEACH₂Cl₂RT24<10[2]
DCCHindered acid and amine----No Product[2]
TaCl₅-basedHindered acid and amine----20[2]
BTFFH (Acyl Fluoride)Hindered acid and electron-deficient amineDIPEACH₂Cl₂ then heat8012-2471-91[2][3]
TCFH-NMI (Acyl Fluoride)Hindered acid and non-nucleophilic amineNMI---High
EDC/DMAP/cat. HOBtElectron deficient aminesDIPEACH₃CN--Good to Excellent[5]

Experimental Protocol: Amide Coupling using BTFFH

This protocol is adapted from literature methods for coupling sterically hindered and electron-deficient substrates.[2][3]

  • Activation: To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Coupling: this compound (1.0 equivalent) is added to the reaction mixture.

  • Reaction: The reaction vessel is sealed and heated to 80°C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique (e.g., LC-MS or TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow for Amide Coupling

G cluster_0 Problem: Low Yield cluster_1 Solutions start Low Yield in Amide Coupling q1 Are you using a standard coupling reagent (e.g., EDC/HOBt)? start->q1 s1 Switch to a more potent coupling reagent (HATU, BTFFH, TCFH-NMI) q1->s1 Yes s2 Increase reaction temperature and/or time q1->s2 No s1->s2 s3 Convert carboxylic acid to acid chloride s2->s3 s4 Monitor reaction progress by LC-MS/TLC s3->s4 s5 Purify by column chromatography s4->s5

Caption: Troubleshooting workflow for low yield in amide coupling reactions involving this compound.

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination is another key transformation for this compound, allowing for the formation of secondary and tertiary amines. The electron-deficient nature of the starting amine can also pose challenges in this reaction.

Q4: My reductive amination reaction with this compound has a low yield of the desired amine. What are the possible causes and solutions?

A4: Low yields in reductive amination can stem from several factors, which are often exacerbated by the reduced nucleophilicity of this compound.

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound to form an imine or iminium ion is an equilibrium process. The reduced nucleophilicity of the amine can shift this equilibrium towards the starting materials.

    • Solution: Use a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. A mildly acidic catalyst (e.g., acetic acid) can also facilitate this step.[7]

  • Reduction of the Carbonyl Starting Material: If a strong reducing agent like sodium borohydride (B1222165) is used, it can reduce the starting aldehyde or ketone before it has a chance to form the imine.

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[8][9]

  • Incomplete Reaction: The overall reaction may be slow due to the electronic properties of the amine.

    • Solution: Increase the reaction temperature and/or reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.

Q5: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of my carbonyl compound. How can I prevent this?

A5: This is a clear indication that the reduction of the carbonyl is faster than the formation and/or reduction of the imine.

  • Stepwise Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the imine formation by TLC or NMR.

  • Choice of Reducing Agent: As mentioned above, switch to a milder reducing agent like STAB or NaBH₃CN.[8][9]

Comparison of Reducing Agents for Reductive Amination
Reducing AgentSelectivityTypical ConditionsProsCons
Sodium Borohydride (NaBH₄)Reduces aldehydes, ketones, and iminesMethanol or Ethanol, RTInexpensive, readily availableCan reduce starting carbonyl, leading to alcohol byproduct
Sodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions over carbonylsMethanol, mildly acidic (pH 4-6)Highly selective, good yieldsToxic cyanide byproduct
Sodium Triacetoxyborohydride (STAB)Selective for iminium ions over carbonylsDichloromethane or dichloroethane, often with acetic acidHighly selective, non-toxic byproducts, commercially available as a stable solidMoisture sensitive

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a general protocol that can be adapted for various aldehydes and ketones.

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography.

Troubleshooting Workflow for Reductive Amination

G cluster_0 Problem: Low Yield/Side Products cluster_1 Solutions start Low Yield in Reductive Amination q1 Significant alcohol byproduct observed? start->q1 s1 Switch to a milder reducing agent (STAB, NaBH3CN) q1->s1 Yes s3 Add a dehydrating agent (molecular sieves) q1->s3 No s2 Perform a stepwise reaction: form imine first, then reduce s1->s2 s5 Monitor reaction progress by LC-MS/TLC s2->s5 s4 Optimize reaction time and temperature s3->s4 s4->s5 s6 Purify by column chromatography or acid-base extraction s5->s6

Caption: Troubleshooting workflow for low yield and side product formation in reductive amination reactions.

Troubleshooting Guide: Nucleophilic Substitution Reactions

The reduced nucleophilicity of this compound directly impacts its performance in S_N2 reactions.

Q6: My nucleophilic substitution reaction with an alkyl halide and this compound is very slow and gives a low yield. How can I improve this?

A6: The electron-withdrawing trifluoromethyl group significantly decreases the rate of nucleophilic substitution reactions.[1]

  • Increase Reactivity of Electrophile: Use a more reactive alkyl halide. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Using a leaving group like a tosylate or mesylate can also be beneficial.

  • Optimize Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) is generally preferred for S_N2 reactions.

    • Temperature: Increasing the reaction temperature will increase the reaction rate.

    • Base: The addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) can help to deprotonate the amine, increasing its nucleophilicity, and also to scavenge the acid byproduct.

  • Consider Over-alkylation: Be aware that the secondary amine product can also react with the alkyl halide, leading to the formation of a tertiary amine. Using an excess of this compound can help to minimize this side reaction.

Troubleshooting Logic for Nucleophilic Substitution

G cluster_0 Problem: Slow Reaction/Low Yield cluster_1 Solutions start Slow Nucleophilic Substitution q1 Is the electrophile a chloride or bromide? start->q1 s1 Switch to a more reactive electrophile (iodide, tosylate) q1->s1 Yes s2 Increase reaction temperature q1->s2 No s1->s2 s3 Use a polar aprotic solvent (DMF, DMSO) s2->s3 s4 Add a non-nucleophilic base s3->s4 s5 Monitor for over-alkylation s4->s5 s6 Purify product, potentially separating from dialkylated byproduct s5->s6

Caption: Troubleshooting logic for slow or low-yielding nucleophilic substitution reactions.

Purification and Solubility

Q7: What are the general recommendations for the purification of products derived from this compound?

A7: The purification method will depend on the specific properties of the product.

  • Column Chromatography: This is the most common method for purifying neutral organic compounds. The polarity of the eluent will need to be optimized based on the polarity of your product. Given the presence of the trifluoromethyl group, the products may be more lipophilic than their non-fluorinated analogs.

  • Acid-Base Extraction: If your product is a secondary or tertiary amine, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q8: Are there any common solubility issues with this compound and its derivatives?

A8: The trifluoromethyl group generally increases the lipophilicity of a molecule. Therefore, derivatives of this compound are expected to have good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and toluene. Solubility in highly polar solvents like water will be low, unless the molecule contains other polar functional groups or is in its salt form. For compounds with poor solubility, using a co-solvent system or a solvent with a similar polarity to the compound is recommended.

References

Technical Support Center: Synthesis of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the catalytic synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

The most prevalent catalytic methods for the synthesis of this compound are:

Q2: Which catalysts are typically recommended for the hydrogenation of 4-(trifluoromethyl)benzonitrile?

Commonly used catalysts for the hydrogenation of aromatic nitriles include Palladium on carbon (Pd/C) and Raney Nickel. The choice of catalyst can significantly impact the reaction's selectivity and the formation of byproducts.

Q3: What are the common side reactions to be aware of during the synthesis of this compound?

Key side reactions include:

  • Over-alkylation: In reductive amination, the newly formed primary amine can react further with the aldehyde to form secondary and tertiary amines.

  • Hydrogenolysis: During nitrile hydrogenation, particularly with Pd/C, the C-N bond of the resulting benzylamine (B48309) can be cleaved to form toluene (B28343) as a byproduct.[1]

  • Formation of secondary imines and amines: In nitrile hydrogenation, the intermediate imine can react with the product benzylamine to form a secondary imine, which is then reduced to a secondary amine (e.g., N-(4-(trifluoromethyl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanimine).

Q4: How can I purify the final this compound product?

Purification of this compound, which is a liquid at room temperature, is typically achieved by vacuum distillation.[2] For removal of non-volatile impurities, simple distillation may be sufficient. If the product is contaminated with byproducts of similar volatility, column chromatography or conversion to a salt followed by recrystallization and then liberation of the free base are alternative methods.

Catalyst and Reducing Agent Selection Guide

Choosing the appropriate catalyst and reaction conditions is crucial for a successful synthesis with high yield and purity. The following tables summarize key quantitative data for different synthetic routes to this compound.

Table 1: Catalyst Comparison for Hydrogenation of 4-(Trifluoromethyl)benzonitrile
CatalystCatalyst LoadingH₂ PressureTemperatureSolventYield of this compoundSelectivityKey Considerations
Pd/C 5 wt%4 barg65 °CMethanol (B129727)ModerateModerate to lowProne to hydrogenolysis, leading to toluene formation.[1] Adding an acid can suppress this side reaction.[2]
Raney Nickel Not specified500-2000 kPa55-85 °C2-PropanolLow (20% for benzonitrile)ModerateLess prone to hydrogenolysis compared to Pd/C. Reaction kinetics are first order with respect to hydrogen pressure and nitrile concentration.[3]
Pd/γ-Al₂O₃ Not specifiedNot specifiedNot specifiedNot specified~86% (for benzonitrile)HighShows higher selectivity to the primary amine compared to Pd/C in some cases.[3]
Table 2: Reducing Agent Comparison for Reductive Amination of 4-(Trifluoromethyl)benzaldehyde
Reducing AgentMolar Ratio (Reducing Agent:Aldehyde)SolventTemperatureTypical YieldKey Features & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 1.2 - 1.5DCE, THFRoom Temp.HighMild and selective, often the reagent of choice. Less likely to reduce the starting aldehyde. Water-sensitive.[4]
Sodium Cyanoborohydride (NaBH₃CN) ~1.5MethanolRoom Temp.GoodEffective at mildly acidic pH. Toxic and can release cyanide gas.
Sodium Borohydride (B1222165) (NaBH₄) ~1.5Methanol, Ethanol (B145695)0 °C to Room Temp.VariableStronger reducing agent; can reduce the starting aldehyde. Often added after imine formation is complete.[4][5]

Experimental Protocols

Protocol 1: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde with Ammonia (B1221849) and Sodium Borohydride

This protocol describes a general procedure for the direct reductive amination of an aldehyde with ammonia.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Ammonia solution (e.g., 7N in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzonitrile using Pd/C

This protocol outlines a general procedure for the hydrogenation of an aromatic nitrile.

Materials:

  • 4-(Trifluoromethyl)benzonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable pressure vessel, dissolve 4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.

  • Seal the vessel and purge several times with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Heat the reaction to the desired temperature (e.g., 50-60 °C) and stir vigorously.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Troubleshooting Guides

Troubleshooting Reductive Amination
IssuePotential CauseSuggested Solution
Low or No Product Yield Inefficient imine formation.Ensure the reaction is run under mildly acidic conditions (pH 5-6) by adding a catalytic amount of acetic acid. For stubborn reactions, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards imine formation.
Decomposition of the reducing agent.Use fresh, high-quality reducing agents. NaBH(OAc)₃ is moisture-sensitive; handle it in a dry environment.
Reduction of the starting aldehyde.If using NaBH₄, ensure the imine has formed before adding the reducing agent. Alternatively, switch to a milder reducing agent like NaBH(OAc)₃.
Formation of Secondary Amine Byproduct (Over-alkylation) The product primary amine is reacting with the starting aldehyde.Use a molar excess of the ammonia source. Alternatively, perform a stepwise reaction where the imine is formed first, the excess aldehyde is removed (if possible), and then the reducing agent is added.
Incomplete Reaction Steric hindrance or poor reactivity of the starting materials.Increase the reaction temperature or prolong the reaction time.
Troubleshooting Nitrile Hydrogenation
IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst poisoning.Ensure the starting material and solvent are free from impurities, especially sulfur compounds, which can poison noble metal catalysts.
Inactive catalyst.Use fresh, high-quality catalyst. Ensure proper activation of the catalyst if required.
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure and/or reaction temperature within safe operating limits for the equipment.
Formation of Toluene Byproduct (Hydrogenolysis) The catalyst (especially Pd/C) is promoting C-N bond cleavage.Switch to a less hydrogenolysis-prone catalyst like Raney Nickel. Alternatively, add an acidic modifier to the reaction mixture when using Pd/C.[2]
Formation of Secondary Amine Byproduct Condensation of the intermediate imine with the product amine.This is often favored at lower hydrogen pressures and higher temperatures. Optimizing these parameters can help to minimize this side reaction. Using ammonia as an additive can also suppress secondary amine formation.
Catalyst Deactivation During Reaction Fouling of the catalyst surface.For continuous flow processes, intermittent washing of the catalyst bed may restore activity. In batch processes, ensuring good agitation to keep the catalyst suspended can help.

Visualized Workflows and Logic

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_nitrile_hydrogenation Nitrile Hydrogenation ra_start 4-(Trifluoromethyl)benzaldehyde + Ammonia ra_imine Imine Formation (Mildly Acidic) ra_start->ra_imine ra_reduction Reduction (e.g., NaBH(OAc)₃) ra_imine->ra_reduction ra_product This compound ra_reduction->ra_product purification Purification (Vacuum Distillation) ra_product->purification nh_start 4-(Trifluoromethyl)benzonitrile nh_hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) nh_start->nh_hydrogenation nh_product This compound nh_hydrogenation->nh_product nh_product->purification start Starting Material Selection start->ra_start Route 1 start->nh_start Route 2

Caption: Overview of the primary synthetic routes to this compound.

Troubleshooting Logic Diagram for Low Yield

Troubleshooting_Low_Yield cluster_sm_issues Starting Material Issues cluster_reagent_issues Reagent Issues cluster_condition_issues Reaction Condition Issues start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sm_impure Impure Aldehyde/ Nitrile? check_sm->sm_impure reagent_inactive Inactive Catalyst/ Reducing Agent? check_reagents->reagent_inactive cond_ph Incorrect pH (Red. Amination)? check_conditions->cond_ph cond_temp Suboptimal Temp/ Pressure? check_conditions->cond_temp sm_solution Purify Starting Material sm_impure->sm_solution Yes reagent_solution Use Fresh Reagents reagent_inactive->reagent_solution Yes cond_ph_solution Adjust pH to 5-6 cond_ph->cond_ph_solution Yes cond_temp_solution Optimize Temp/ Pressure cond_temp->cond_temp_solution Yes

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Byproduct Formation in 4-(Trifluoromethyl)benzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethyl)benzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile building block, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproduct formation is a concern with this compound?

A1: The most common reactions include acylation and reductive amination. In acylation, the primary amine of this compound is converted to an amide. In reductive amination, it is reacted with a carbonyl compound to form a secondary or tertiary amine. Both reactions can lead to the formation of undesired side products if not properly controlled.

Q2: Why is the trifluoromethyl group on the benzylamine (B48309) significant in these reactions?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property can influence the reactivity of the benzylamine. For instance, it can affect the nucleophilicity of the amine and the stability of reaction intermediates, which in turn can impact the reaction rate and the propensity for certain side reactions.

Troubleshooting Guide: Acylation Reactions

Acylation of this compound, for instance with acetic anhydride (B1165640) to form N-(4-(trifluoromethyl)benzyl)acetamide, is a common transformation. However, issues such as diacylation and incomplete reactions can arise.

Q3: I am observing a significant amount of a higher molecular weight byproduct in my acylation reaction. What is it and how can I prevent it?

A3: A common byproduct in the acylation of primary amines like this compound is the diacylated product, N,N-bis(acetyl)-4-(trifluoromethyl)benzylamine. This occurs when the initially formed secondary amide is further acylated.

Troubleshooting Diacylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second acylation.

  • Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Illustrative Data on the Effect of Stoichiometry on Diacylation:

Acetic Anhydride (Equivalents)Reaction Temperature (°C)Desired Mono-acylated Product (%)Diacylated Byproduct (%)
1.1095<5
1.125928
1.5258515
2.0257030

Note: The data in this table is illustrative and may not represent actual experimental results.

Q4: My acylation reaction is very slow or incomplete. How can I improve the conversion?

A4: Incomplete reactions can be due to insufficient reactivity or catalyst issues.

Troubleshooting Incomplete Acylation:

  • Catalyst: For less reactive acylating agents, the addition of a catalytic amount of a base like pyridine (B92270) or a more potent catalyst such as 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.

  • Reaction Temperature: If cooling the reaction to prevent diacylation slows it down too much, a moderate temperature (e.g., room temperature to 40 °C) can be employed with careful monitoring.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent.

Experimental Protocol: N-Acetylation of this compound

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • Add anhydrous pyridine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Acylation Troubleshooting Workflow

Start Acylation Reaction Issue Byproduct High MW Byproduct Observed? Start->Byproduct Incomplete Incomplete Reaction? Byproduct->Incomplete No Diacylation Likely Diacylation Byproduct->Diacylation Yes AddCatalyst Add Catalyst (e.g., Pyridine, DMAP) Incomplete->AddCatalyst Yes End Problem Solved Incomplete->End No ControlStoichiometry Reduce Acylating Agent Stoichiometry (1.05-1.2 eq) Diacylation->ControlStoichiometry LowerTemp Lower Reaction Temperature (0 °C) ControlStoichiometry->LowerTemp SlowAddition Slowly Add Acylating Agent LowerTemp->SlowAddition SlowAddition->End IncreaseTemp Increase Temperature Moderately AddCatalyst->IncreaseTemp Anhydrous Ensure Anhydrous Conditions IncreaseTemp->Anhydrous Anhydrous->End

Caption: Troubleshooting workflow for acylation reactions.

Troubleshooting Guide: Reductive Amination Reactions

Reductive amination of a carbonyl compound (e.g., benzaldehyde) with this compound is a powerful method for synthesizing secondary amines. Key challenges include over-alkylation and the reduction of the starting carbonyl compound.

Q5: My reductive amination is producing a significant amount of a tertiary amine byproduct. How can I improve the selectivity for the secondary amine?

A5: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts with another molecule of the aldehyde to form a tertiary amine.

Troubleshooting Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the amine (this compound) relative to the carbonyl compound.

  • Stepwise Procedure: First, form the imine intermediate by reacting the aldehyde and amine, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves). Then, add the reducing agent in a separate step.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often more selective for the iminium ion over the carbonyl group and can be used in a one-pot procedure with less over-alkylation.

Illustrative Data on the Effect of Reaction Conditions on Over-alkylation:

Amine:Aldehyde RatioReducing AgentProcedureDesired Secondary Amine (%)Tertiary Amine Byproduct (%)
1:1NaBH₄One-pot7520
1.2:1NaBH₄One-pot8510
1:1NaBH₄Stepwise90<5
1.1:1NaBH(OAc)₃One-pot92<5

Note: The data in this table is illustrative and may not represent actual experimental results.

Q6: I am observing the formation of benzyl (B1604629) alcohol in my reductive amination of benzaldehyde (B42025). How can I prevent this?

A6: The formation of the alcohol corresponding to the starting carbonyl compound is due to the direct reduction of the carbonyl group by the reducing agent.

Troubleshooting Carbonyl Reduction:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) are more likely to reduce the aldehyde directly.

  • pH Control: The rate of imine formation is often optimal at a slightly acidic pH (around 4-6). This also favors the formation of the iminium ion, which is more readily reduced than the neutral imine. However, too low a pH can lead to side reactions.

  • Stepwise Procedure: As with over-alkylation, forming the imine first before adding the reducing agent can prevent the reduction of the starting aldehyde.

Experimental Protocol: Reductive Amination of Benzaldehyde with this compound

Materials:

  • Benzaldehyde

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCE (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion (typically 2-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Reductive Amination Troubleshooting Workflow

Start Reductive Amination Issue Overalkylation Tertiary Amine Byproduct? Start->Overalkylation CarbonylReduction Alcohol Byproduct? Overalkylation->CarbonylReduction No ControlStoichiometry Use Excess Amine (1.1-1.2 eq) Overalkylation->ControlStoichiometry Yes MildReductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) CarbonylReduction->MildReductant Yes End Problem Solved CarbonylReduction->End No Stepwise Perform Stepwise (Imine Formation then Reduction) ControlStoichiometry->Stepwise Stepwise->End Stepwise->End pHControl Control pH (4-6) MildReductant->pHControl pHControl->Stepwise

Caption: Troubleshooting workflow for reductive amination.

Technical Support Center: Scaling Up the Synthesis of 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-(Trifluoromethyl)benzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The two most prevalent and scalable industrial methods are the reduction of 4-(trifluoromethyl)benzonitrile (B42179) and the reductive amination of 4-(trifluoromethyl)benzaldehyde. Both routes offer distinct advantages and challenges regarding reagent availability, reaction conditions, and byproduct profiles.

Q2: Which synthetic route generally provides higher purity and yield on a large scale?

A2: Catalytic hydrogenation of 4-(trifluoromethyl)benzonitrile is often favored for large-scale production due to its high selectivity and atom economy, typically yielding high purity product.[1] However, reductive amination can also be highly efficient if optimized, offering a more convergent pathway if the aldehyde is readily available.[2]

Q3: What are the primary safety concerns when working with the reagents for this synthesis?

A3: Key safety considerations include:

  • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under strictly anhydrous and inert conditions.[3][4]

  • Catalytic Hydrogenation: Involves the use of flammable hydrogen gas under pressure, requiring specialized high-pressure reactor setups and careful monitoring.[5]

  • This compound: The final product is corrosive and can cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before handling.

Q4: Can Sodium Borohydride (B1222165) (NaBH₄) be used to reduce 4-(trifluoromethyl)benzonitrile directly?

A4: No, sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines on its own.[6][7] However, its reactivity can be enhanced by using it in combination with a transition metal salt, such as cobalt(II) chloride (CoCl₂), which forms a more potent reducing species in situ.[8][9]

Synthetic Route Comparison

The following table summarizes quantitative data for the primary scalable synthetic routes to this compound. Conditions and results can vary based on specific laboratory setups and scales.

Parameter Route 1: Nitrile Reduction (Catalytic Hydrogenation) Route 2: Nitrile Reduction (LiAlH₄) Route 3: Reductive Amination
Starting Material 4-(Trifluoromethyl)benzonitrile4-(Trifluoromethyl)benzonitrile4-(Trifluoromethyl)benzaldehyde, Ammonia (B1221849)
Key Reagents H₂, Pd/C or Raney Ni catalystLithium Aluminum Hydride (LiAlH₄)H₂, Ni or Co catalyst; or NaBH(OAc)₃
Typical Solvents Methanol (B129727), EthanolTetrahydrofuran (THF), Diethyl EtherMethanol, THF
Reaction Temp. 25-80°C0°C to Room Temperature80-110°C (catalytic) or Room Temp (borohydride)
Pressure 1-50 bar H₂Atmospheric1-10 bar H₂ (catalytic) or Atmospheric
Typical Yield >90%70-85%85-95%
Purity (Post-Workup) >98%>95%>97%
Key Advantages High yield, high purity, atom economical.Effective for various nitriles.Convergent, mild options available.[2]
Key Disadvantages Requires high-pressure equipment, potential for hydrogenolysis.[1][10]Highly reactive/hazardous reagent, strict anhydrous conditions required.[3]Potential for imine and secondary amine byproducts.[11]

Experimental Workflows & Logic Diagrams

A general workflow for the synthesis and purification of this compound is presented below, followed by a troubleshooting decision tree for the catalytic hydrogenation route.

General Synthesis & Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Select Starting Material (Nitrile or Aldehyde) Route1 Route 1: Nitrile Reduction (e.g., Catalytic Hydrogenation) Start->Route1 Route2 Route 2: Reductive Amination Start->Route2 Reaction Perform Reaction (Monitor by TLC/LC-MS) Route1->Reaction Route2->Reaction Quench Quench Reaction (e.g., Water, Base) Reaction->Quench Filter Filter Catalyst / Salts Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Vacuum Distillation) Concentrate->Purify Characterize Characterization (NMR, GC-MS, etc.) Purify->Characterize

Caption: General workflow for synthesis and purification.

Troubleshooting: Catalytic Hydrogenation of Nitrile Start Low Yield or Incomplete Reaction? CheckH2 Ensure adequate H₂ pressure and no leaks in the system. Start->CheckH2 Yes SideProduct Significant Side Products Observed? Start->SideProduct No CheckCat Is catalyst active? Use fresh catalyst or increase loading. CheckH2->CheckCat CheckTemp Increase reaction temperature (monitor for side reactions). CheckCat->CheckTemp Toluene (B28343) Toluene Detected (Hydrogenolysis)? SideProduct->Toluene Yes SecondaryAmine Secondary/Tertiary Amines Detected? SideProduct->SecondaryAmine No Toluene->SecondaryAmine No SolutionToluene Decrease temperature. Use a more selective catalyst support (e.g., Al₂O₃ over Carbon). [6] Use polar, protic solvents (EtOH/Water) to disfavor product adsorption. [3] Toluene->SolutionToluene Yes SolutionSecAmine Add ammonia to the reaction mixture. Optimize for shorter reaction times. SecondaryAmine->SolutionSecAmine Yes Purification Proceed to Purification SecondaryAmine->Purification No SolutionToluene->Purification SolutionSecAmine->Purification

Caption: Troubleshooting decision tree for catalytic hydrogenation.

Troubleshooting Guide

Route 1: Reduction of 4-(Trifluoromethyl)benzonitrile

Issue 1.1: Incomplete reaction during catalytic hydrogenation.

  • Question: My catalytic hydrogenation of 4-(trifluoromethyl)benzonitrile is stalling, and starting material remains even after extended reaction times. What should I do?

  • Answer:

    • Catalyst Activity: The catalyst (e.g., Pd/C, Raney Ni) may be deactivated. Ensure you are using a fresh, high-quality catalyst. If necessary, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Hydrogen Pressure: Verify that the hydrogen pressure is maintained throughout the reaction. Check the system for leaks. Increasing the H₂ pressure can often drive the reaction to completion.

    • Temperature: Gently increasing the reaction temperature (e.g., from 40°C to 60°C) can increase the reaction rate, but monitor carefully for the formation of byproducts.[12]

    • Solvent: Ensure the nitrile is fully dissolved in the chosen solvent (typically methanol or ethanol).

Issue 1.2: Formation of toluene as a major byproduct during catalytic hydrogenation.

  • Question: My reaction is producing a significant amount of 4-(trifluoromethyl)toluene instead of the desired amine. How can I prevent this hydrogenolysis?

  • Answer: Hydrogenolysis is a known side reaction where the C-N bond of the newly formed benzylamine (B48309) is cleaved.[10][13]

    • Reaction Temperature: This is the most critical parameter. Lower the reaction temperature. Hydrogenolysis is often more prevalent at higher temperatures.[1]

    • Catalyst Support: Palladium on carbon (Pd/C) is known to promote hydrogenolysis. Switching to a different catalyst support, such as palladium on alumina (B75360) (Pd/Al₂O₃), can significantly reduce this side reaction.[1]

    • Solvent System: Using a polar, protic solvent mixture like ethanol/water can help suppress hydrogenolysis. The protonated amine product is more soluble in the solvent and less likely to remain adsorbed on the catalyst surface where hydrogenolysis occurs.[14]

Issue 1.3: Incomplete reduction or complex mixture with LiAlH₄.

  • Question: The LiAlH₄ reduction of my nitrile is not going to completion, or I'm getting a complex mixture after work-up. What could be wrong?

  • Answer:

    • Reagent Quality & Stoichiometry: Use a fresh, high-quality source of LiAlH₄. Commercial LiAlH₄ can have reduced activity. Ensure at least 1.5 equivalents are used to drive the reaction to completion.[3]

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the solvent (THF or ether) is anhydrous. Any moisture will consume the reagent and lead to incomplete reduction.[15]

    • Work-up Procedure: The work-up is critical. A common and effective method is the Fieser work-up: for 'X' grams of LiAlH₄ used, slowly and sequentially add 'X' mL of water, 'X' mL of 15% aqueous NaOH, and then '3X' mL of water, all while cooling the reaction.[4] This procedure forms granular aluminum salts that are easy to filter off. An improper quench can lead to gelatinous precipitates that trap the product.

Route 2: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

Issue 2.1: Low yield and formation of 4-(Trifluoromethyl)benzyl alcohol.

  • Question: My one-pot reductive amination is giving me a low yield of the desired amine and a significant amount of the corresponding alcohol. Why is this happening?

  • Answer: This indicates that the reduction of the aldehyde is competing with or faster than the reduction of the imine intermediate.

    • Choice of Reducing Agent: If using a strong reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the aldehyde.[7]

    • Staged Addition: If using NaBH₄, consider a two-step, one-pot procedure. First, stir the aldehyde and ammonia source (e.g., ammonium (B1175870) acetate) in methanol for 1-2 hours to allow for imine formation, then cool the mixture in an ice bath before slowly adding the NaBH₄.[16]

Issue 2.2: Formation of secondary (dibenzyl) and tertiary amine byproducts.

  • Question: I am observing significant amounts of bis[4-(trifluoromethyl)benzyl]amine in my product mixture. How can I improve selectivity for the primary amine?

  • Answer: The primary amine product can react with remaining aldehyde to form a secondary imine, which is then reduced to the secondary amine.

    • Excess Ammonia: Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate). This will favor the reaction of the aldehyde with ammonia over its reaction with the primary amine product.[17]

    • Control Stoichiometry: Ensure the aldehyde is the limiting reagent to minimize its availability to react with the product.

    • Catalyst Choice: Certain heterogeneous catalysts, such as specific cobalt-based systems, have shown high selectivity for primary amines in reductive aminations with ammonia.[11][17]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzonitrile
  • Setup: To a high-pressure autoclave reactor, add 4-(trifluoromethyl)benzonitrile (1.0 eq), 5 wt% Palladium on Carbon (5-10 mol% Pd), and methanol (10-15 volumes).

  • Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 10-20 bar) and stir the mixture at 40-50°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Protocol 2: LiAlH₄ Reduction of 4-(Trifluoromethyl)benzonitrile
  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 volumes) and cool to 0°C in an ice bath.

  • Addition: Slowly add a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous THF (5 volumes) to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser Method): Cool the reaction back to 0°C. For every 1 g of LiAlH₄ used, perform the following sequential, dropwise additions with vigorous stirring:

    • 1 mL of water

    • 1 mL of 15% aqueous NaOH

    • 3 mL of water

  • Isolation: Stir the resulting granular white suspension at room temperature for 1 hour. Filter the solids through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.[3]

References

Validation & Comparative

A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug discovery, the strategic modification of molecular scaffolds is a cornerstone of optimizing therapeutic candidates. The choice between incorporating a simple benzylamine (B48309) moiety and its trifluoromethylated counterpart, 4-(trifluoromethyl)benzylamine, represents a critical decision point in drug design. This guide provides an objective, data-driven comparison of these two key building blocks, highlighting the profound impact of the trifluoromethyl group on physicochemical properties, pharmacological activity, and metabolic stability.

Physicochemical Properties: A Tale of Two Amines

The introduction of a trifluoromethyl group at the para-position of the benzyl (B1604629) ring significantly alters the electronic and lipophilic character of the molecule. This substitution results in a lower pKa for this compound compared to benzylamine, indicating reduced basicity. The highly electronegative fluorine atoms pull electron density away from the amine, making the lone pair of electrons less available for protonation. Conversely, the trifluoromethyl group substantially increases the lipophilicity, as reflected in the higher calculated logP value. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes.

PropertyThis compoundBenzylamine
Molecular Formula C₈H₈F₃NC₇H₉N
Molecular Weight 175.15 g/mol 107.15 g/mol
pKa 8.60 ± 0.10 (Predicted)[1]9.33
Calculated logP 1.81.09
Density 1.229 g/mL at 25 °C0.981 g/mL at 25 °C

Pharmacological Profile: A Case Study in Monoamine Oxidase Inhibition

A key area where the differences between these two molecules become pharmacologically relevant is in their interaction with monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. MAO-B, in particular, preferentially metabolizes substrates like benzylamine.[2] The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases dopamine (B1211576) levels in the brain.[3]

The interaction of these compounds with MAO-B is a critical aspect of their potential therapeutic application. Benzylamine acts as a substrate for MAO-B, while substituted benzylamines can act as inhibitors.[2][3] This difference in pharmacological action is a key consideration in drug design.

Metabolic Stability: The Trifluoromethyl Advantage

A significant driver for the incorporation of trifluoromethyl groups in drug candidates is the enhancement of metabolic stability.[5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically susceptible C-H bond with a C-F bond, the metabolic liability of a molecule can be significantly reduced.

While specific in vitro metabolic stability data for this compound is not available in the searched literature, the general principle is well-established. For benzylamine, metabolism can occur through oxidative deamination by MAO to form benzaldehyde, which is then further metabolized. The presence of the trifluoromethyl group in this compound is expected to block or significantly slow down oxidative metabolism at the para-position of the aromatic ring, leading to a longer biological half-life and improved pharmacokinetic profile.

Experimental Protocols

To empirically determine and compare the properties of this compound and benzylamine, the following experimental protocols are recommended.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay is designed to determine the inhibitory potency (IC50) of the test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine (B1673886) or p-tyramine)[6][7]

  • Fluorescent probe (e.g., Amplex Red) or detection via HPLC[7][8]

  • Test compounds (this compound and benzylamine) dissolved in DMSO

  • Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)[6]

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the diluted test compounds, a vehicle control (DMSO), and positive controls.

  • Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C), particularly if assessing irreversible inhibition.[7]

  • Initiate the enzymatic reaction by adding the substrate and the detection reagent (e.g., Amplex Red and horseradish peroxidase).

  • Incubate the plate at 37°C, protected from light, for a defined period.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).[7] Alternatively, stop the reaction and analyze the product formation by HPLC.[8]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk plots.[3]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of the test compounds by liver enzymes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (this compound and benzylamine)

  • Positive control compounds with known metabolic stability

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compounds and positive controls.

  • In a 96-well plate, add the liver microsome solution to each well.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of this plot provides the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Visualizing the Impact: MAO-B Inhibition and Dopamine Metabolism

The inhibition of MAO-B by compounds like substituted benzylamines has a direct impact on neurotransmitter signaling pathways. The following diagram illustrates the role of MAO-B in dopamine metabolism and how its inhibition can lead to increased dopamine levels in the synaptic cleft.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hyd. Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarb. VMAT2 VMAT2 Dopamine_pre->VMAT2 MAO_B_pre MAO-B Dopamine_pre->MAO_B_pre Dopamine_vesicle Dopamine (Vesicle) VMAT2->Dopamine_vesicle Dopamine_syn Dopamine Dopamine_vesicle->Dopamine_syn Release DOPAC DOPAC MAO_B_pre->DOPAC Metabolism Dopamine_receptor Dopamine Receptor Dopamine_syn->Dopamine_receptor Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Inhibitor This compound (Inhibitor) Inhibitor->MAO_B_pre

Caption: Dopamine metabolism and the effect of a MAO-B inhibitor.

Conclusion

The choice between this compound and benzylamine in drug design is a clear illustration of the power of strategic fluorination. While benzylamine serves as a fundamental building block and a substrate for enzymes like MAO-B, the introduction of a trifluoromethyl group in this compound dramatically alters its properties, transforming it into a potential enzyme inhibitor with enhanced lipophilicity and metabolic stability. This comparative guide underscores the importance of considering such modifications to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately paving the way for the development of more effective and safer therapeutics. Researchers are encouraged to utilize the outlined experimental protocols to generate direct comparative data and further elucidate the nuanced differences between these two valuable chemical entities.

References

A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a favored substituent for modulating a molecule's physicochemical characteristics, biological activity, and metabolic stability. This guide provides an objective comparison between benzylamine (B48309) and its trifluoromethylated analog, 4-(trifluoromethyl)benzylamine, offering a lens through which to evaluate the impact of this powerful functional group. The information presented herein is supported by experimental data to aid in informed decision-making during the drug development process.

Physicochemical Properties: A Tale of Two Amines

The introduction of a trifluoromethyl group to the phenyl ring of benzylamine incites a significant shift in its fundamental physicochemical properties. These changes, summarized in the table below, have profound implications for a compound's behavior in biological systems.

PropertyBenzylamineThis compoundImpact of Trifluoromethylation
Molecular Weight 107.15 g/mol 175.15 g/mol [1]Increased molecular weight.
pKa (at 25°C)9.33[2]8.60 (Predicted)[3]The potent electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting receptor interactions and cell permeability.
LogP (Octanol-Water)1.091.66The trifluoromethyl group significantly enhances lipophilicity, which can improve membrane permeability and access to lipophilic binding pockets of target proteins. However, excessive lipophilicity can lead to off-target effects and reduced aqueous solubility.
Water Solubility Miscible[4][5]Sparingly soluble (predicted)The increased lipophilicity imparted by the CF₃ group generally leads to a decrease in aqueous solubility. This is a critical consideration for formulation and bioavailability.
Boiling Point 185 °C[4]79-82 °C (at 15 mmHg)[3]The boiling point of this compound is lower under reduced pressure.
Density 0.981 g/mL[6]1.229 g/mL[3][7]Increased density.

Biological Activity: Modulating Target Affinity

Benzylamine and its derivatives are known to interact with various biological targets, with a notable example being monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.[8][] Benzylamine itself is a substrate for MAO-B.[] The introduction of a trifluoromethyl group can alter the binding affinity and inhibitory potential of the molecule.

Metabolic Stability: The Fluorine Shield

A primary driver for the use of trifluoromethyl groups in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

By replacing a metabolically susceptible C-H bond with a robust C-CF₃ group, the metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile. While specific in vitro half-life data for a direct comparison of benzylamine and this compound in human liver microsomes is not available in the literature, it is a well-established principle that trifluoromethylation at a site of potential metabolism will enhance stability.[10]

dot

Impact of Trifluoromethylation on Metabolic Stability cluster_0 Non-Fluorinated Benzylamine cluster_1 Trifluoromethylated Benzylamine Benzylamine Benzylamine Metabolically_Labile_Site Metabolically Labile Site (e.g., para-position) Benzylamine->Metabolically_Labile_Site CYP450_Metabolism CYP450 Metabolism (Oxidation) Metabolically_Labile_Site->CYP450_Metabolism Metabolite Metabolite (e.g., p-hydroxybenzylamine) CYP450_Metabolism->Metabolite Rapid_Clearance Rapid Clearance Metabolite->Rapid_Clearance Trifluoromethylated_Benzylamine This compound Metabolic_Block Metabolic Block (CF3 Group) Trifluoromethylated_Benzylamine->Metabolic_Block Reduced_Metabolism Reduced CYP450 Metabolism Metabolic_Block->Reduced_Metabolism Increased_Stability Increased Metabolic Stability Reduced_Metabolism->Increased_Stability Longer_Half_Life Longer Half-Life Increased_Stability->Longer_Half_Life

Caption: Impact of Trifluoromethylation on Metabolic Stability.

Toxicity Profile

Assessing the toxicity of a compound is paramount in drug development. While comprehensive comparative toxicity data is limited, the available information provides a preliminary understanding.

CompoundLD₅₀ (Oral, Rat)
Benzylamine1130 mg/kg
This compoundData not available

It is important to note that the introduction of a trifluoromethyl group can sometimes lead to the formation of reactive metabolites, although this is compound-specific. Therefore, a thorough toxicological evaluation of any new fluorinated entity is essential.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the benzylamine derivatives.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the amine in a 1:1 (v/v) methanol-water mixture.

  • Titration: Titrate the sample solution with a standardized 0.01 M solution of hydrochloric acid at a constant temperature (25 °C).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

Methodology:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of the compounds by measuring their rate of disappearance in the presence of human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration, e.g., 1 µM), and the human liver microsomes (final concentration, e.g., 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t₁/₂) is calculated from the slope of the linear regression.

    • The intrinsic clearance (CLᵢₙₜ) can then be calculated from the half-life.

dot

Workflow for In Vitro Metabolic Stability Assay Start Start Reagent_Preparation Reagent Preparation (Compound, Microsomes, NADPH System) Start->Reagent_Preparation Incubation_Setup Incubation Setup (Buffer, Compound, Microsomes) Reagent_Preparation->Incubation_Setup Pre_incubation Pre-incubation at 37°C Incubation_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add NADPH System) Pre_incubation->Reaction_Initiation Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) Reaction_Initiation->Time_Points Reaction_Termination Reaction Termination (Add Acetonitrile + Internal Standard) Time_Points->Reaction_Termination Protein_Precipitation Protein Precipitation (Centrifugation) Reaction_Termination->Protein_Precipitation Supernatant_Transfer Supernatant Transfer Protein_Precipitation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis (Calculate t1/2 and CLint) LC_MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The strategic placement of a trifluoromethyl group on the benzylamine scaffold profoundly alters its physicochemical and pharmacological properties. The enhanced lipophilicity and metabolic stability, coupled with a modulated basicity, make this compound a potentially more drug-like candidate compared to its non-fluorinated counterpart. However, these advantages must be carefully weighed against potential decreases in aqueous solubility and the need for a thorough toxicological assessment. This guide serves as a foundational resource for researchers, providing a clear comparison and detailed experimental protocols to facilitate the rational design and development of novel therapeutic agents based on the benzylamine scaffold.

References

Validation of 4-(Trifluoromethyl)benzylamine as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 4-(Trifluoromethyl)benzylamine as a reference standard. In pharmaceutical research and development, as well as in quality control, the accuracy and reliability of analytical measurements are paramount. A well-characterized reference standard is the cornerstone of achieving this. This document outlines the analytical techniques, experimental protocols, and comparative data to support the validation of this compound.

Physicochemical Properties and Identification

This compound is a benzylamine (B48309) derivative containing a trifluoromethyl group at the para position of the benzene (B151609) ring. Its chemical structure and properties are summarized below.

PropertyValueReference
Chemical Name [4-(Trifluoromethyl)phenyl]methanamine[1]
CAS Number 3300-51-4[2][3]
Molecular Formula C₈H₈F₃N[1][2][3]
Molecular Weight 175.15 g/mol [2][3]
Appearance Clear colorless to pale yellow liquid[3][4]
Boiling Point 79-82 °C (15 mmHg)[3]
Density 1.229 g/mL at 25 °C[5]
Refractive Index n20/D 1.464[5]
Solubility Soluble in various organic solvents[6]

Purity and Impurity Profile

The purity of a reference standard is its most critical attribute. Commercially available this compound is typically offered at purities of 97% or higher. A thorough validation involves the identification and quantification of any impurities.

Comparison of Purity from Different Suppliers
SupplierStated PurityAnalytical Method(s) for Purity
Supplier A ≥ 99% (GC)Gas Chromatography (GC)
Supplier B >98.0% (T)Titration, GC
Supplier C 97%Not specified
Supplier D ≥96.0% (GC)Gas Chromatography (GC)

This table is a representative example. Actual values should be confirmed with the respective supplier's Certificate of Analysis.

Potential Impurities

Impurities in this compound can originate from the synthetic route or degradation. Common synthesis precursors include 4-(trifluoromethyl)benzaldehyde (B58038) and 4-(trifluoromethyl)benzonitrile.[3] Potential impurities could include unreacted starting materials, intermediates, and by-products of side reactions.

Logical Relationship of Synthesis and Potential Impurities

A 4-(Trifluoromethyl)benzaldehyde C This compound (Target Compound) A->C Reductive Amination D Unreacted Starting Materials A->D B 4-(Trifluoromethyl)benzonitrile B->C Reduction B->D E Synthesis Intermediates C->E F By-products C->F

Caption: Synthesis routes and potential impurity sources.

Analytical Methods for Validation

A combination of analytical techniques should be employed to provide a comprehensive validation of the reference standard.

Chromatographic Methods (HPLC and GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity and identifying impurities.

Experimental Workflow for Chromatographic Analysis

A Sample Preparation (Dilution in appropriate solvent) B HPLC or GC Injection A->B C Chromatographic Separation B->C D Detection (UV, FID, or MS) C->D E Data Analysis (Peak integration, purity calculation) D->E

Caption: General workflow for HPLC/GC purity analysis.

Table 3: Comparison of Chromatographic Methods

ParameterHPLC-UVGC-FID
Principle Separation based on polaritySeparation based on volatility and polarity
Stationary Phase C18 reverse-phasePhenyl-methyl polysiloxane
Mobile/Carrier Gas Acetonitrile/Water gradientHelium or Nitrogen
Detector UV-Vis (e.g., 220 nm)Flame Ionization Detector (FID)
Advantages Suitable for non-volatile impuritiesHigh resolution for volatile impurities
Limitations May require derivatization for some impuritiesNot suitable for non-volatile or thermal labile compounds
Spectroscopic Methods (NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is used for molecular weight determination and impurity identification.

¹H-NMR and ¹⁹F-NMR Spectroscopy are crucial for confirming the identity and structure of this compound. The proton NMR spectrum will show characteristic signals for the aromatic and benzylic protons, while the fluorine NMR will show a singlet for the CF₃ group.[7][8]

Quantitative NMR (qNMR) is a primary ratio method of measurement and a powerful tool for determining the purity of a reference standard with high precision and traceability to SI units.[9][10]

Mass Spectrometry (GC-MS) analysis provides information on the molecular weight of the main component and can help in the identification of volatile impurities.[1]

Titration

Acid-base titration can be used as a simple and accurate method to determine the purity of this compound, given its basic nature.

Experimental Protocols

Protocol for Purity Determination by HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

Protocol for Purity Determination by GC-FID
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: 50 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min (hold for 5 min).

  • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane (B109758) or methanol.

Protocol for Structural Confirmation by ¹H-NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Comparison with Alternative Reference Standards

While this compound is a suitable reference standard for many applications, other benzylamine derivatives can also be considered depending on the specific analytical need.

Reference StandardKey FeaturesApplications
Benzylamine The parent compound, a simple aromatic amine.General standard for benzylamine-related compounds.
4-Fluorobenzylamine Contains a fluorine atom, useful for ¹⁹F NMR studies.As a related compound standard in the analysis of fluorinated molecules.
3,5-Bis(trifluoromethyl)benzylamine Contains two trifluoromethyl groups, providing a stronger ¹⁹F NMR signal.For applications requiring higher sensitivity in ¹⁹F NMR.[11]

Conclusion and Recommendations

The validation of this compound as a reference standard requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential to confirm its identity, purity, and impurity profile. For the highest level of accuracy and traceability, the use of quantitative NMR (qNMR) is recommended for purity assessment. When selecting a commercial source for this reference standard, it is crucial to obtain a detailed Certificate of Analysis that provides quantitative data from validated analytical methods. For routine analyses, a well-characterized in-house standard can be qualified against a primary reference material.

References

Unveiling the Potency of 4-(Trifluoromethyl)benzylamine Derivatives in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-(Trifluoromethyl)benzylamine derivatives as enzyme inhibitors, with a focus on Monoamine Oxidase B (MAO-B). The information presented is supported by experimental data from peer-reviewed studies, offering insights into their therapeutic potential.

The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective enzyme inhibitors. Notably, derivatives incorporating this moiety have demonstrated significant inhibitory activity against Mono-amine Oxidase B (MAO-B), an enzyme of considerable interest in the treatment of neurodegenerative disorders such as Parkinson's disease. The para-substitution with a trifluoromethyl group on the benzylamine (B48309) ring has been shown to be particularly advantageous for MAO-B inhibition, leading to compounds with nanomolar potency.[1]

Comparative Inhibitory Activity Against Monoamine Oxidases

The following table summarizes the in vitro inhibitory activity of a series of benzylamine-sulfonamide derivatives against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). The data highlights the selectivity of these compounds and the contribution of different structural features to their inhibitory potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), where a higher value indicates greater selectivity for MAO-B.

Compound IDR1 (Substitution on Benzyl)R2 (Heterocyclic Ring)hMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B
4a HBenzothiazole> 1001.83 ± 0.07> 54.64
4b H5-Chlorobenzothiazole> 1000.041 ± 0.001> 2439.02
4c H6-Chlorobenzothiazole> 1000.082 ± 0.003> 1219.51
4d H5-Nitrobenzothiazole> 1000.11 ± 0.00> 909.09
4e HNaphtho[2,1-d]thiazole> 1000.09 ± 0.01> 1111.11
4f 4-CH3Benzothiazole> 1000.98 ± 0.04> 102.04
4g 4-CH35-Chlorobenzothiazole> 1000.065 ± 0.002> 1538.46
4h 4-CH36-Chlorobenzothiazole> 1000.12 ± 0.01> 833.33
4i 4-CH35-Nitrobenzothiazole> 1000.15 ± 0.01> 666.67
4j 4-CH3Naphtho[2,1-d]thiazole> 1000.11 ± 0.00> 909.09
Reference --2.11 ± 0.080.031 ± 0.00168.06
Selegiline--1.25 ± 0.050.025 ± 0.00150.00

Data adapted from a study on benzylamine-sulfonamide derivatives. While not all compounds contain the this compound core, this table provides a comparative framework for understanding the impact of substitutions on the benzylamine scaffold on MAO-B inhibition.[2]

A particularly noteworthy finding from a recent review highlights a 4-(benzyloxy)phenyl derivative bearing a 4-(trifluoromethyl)benzyl group, which exhibited exceptionally potent MAO-B inhibitory activity with an IC50 value of 0.009 µM.[1] This underscores the significant contribution of the 4-(trifluoromethyl)benzyl moiety to high-affinity binding to the MAO-B active site.

Experimental Protocols

A standardized in vitro fluorometric assay is commonly employed to determine the inhibitory potential of compounds against MAO-A and MAO-B. The following protocol is a representative example.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. A dilution series is then prepared in the assay buffer.

  • Enzyme and Reagent Preparation: Prepare working solutions of MAO-A or MAO-B, HRP, and Amplex® Red in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the respective test compound dilutions or reference inhibitor.

    • Add the MAO enzyme (A or B) and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) along with HRP and Amplex® Red.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for a specified duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

    • IC50 values, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of MAO-B inhibition, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Detection Reagents) B Prepare Serial Dilutions of Inhibitor A->B C Add Reagents to Microplate Wells B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction with Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for a typical enzyme inhibition assay.

MAOB_Signaling_Pathway cluster_pathway Dopamine Metabolism and MAO-B Inhibition Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 Hydrogen Peroxide (Oxidative Stress) MAOB->H2O2 IncreasedDopamine Increased Dopamine Levels (Therapeutic Effect) MAOB->IncreasedDopamine Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAOB Inhibition

Caption: Simplified pathway of MAO-B action and its inhibition.

References

Structure-Activity Relationship of 4-(Trifluoromethyl)benzylamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(trifluoromethyl)benzylamine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. The trifluoromethyl group offers unique properties, including high electronegativity, metabolic stability, and the ability to modulate lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their well-documented activity as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. For comparative purposes, their activity as inhibitors of the glutamine transporter ASCT2 is also presented. This guide includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Structure-Activity Relationship Data

The following tables summarize the quantitative data for the biological activity of this compound analogs against two distinct protein targets.

Table 1: In Vitro Activity of this compound Analogs as TRPV1 Antagonists

A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were synthesized and evaluated for their ability to antagonize the capsaicin-induced activation of the human TRPV1 receptor. The inhibitory potency is expressed as the equilibrium dissociation constant (Kᵢ).

Compound ID2-Substituent on Benzyl (B1604629) RingKᵢ (nM) for hTRPV1 Antagonism
16 4-Trifluoromethyl0.4
19 4-(Fluorobenzyl)piperidinyl0.4
20 4-(Fluorobenzyl)piperidinyl0.4
21 4-CyclohexylpiperazinylLess potent
27 Morpholine~4-fold less potent than piperidine (B6355638) analog
43 (Structure not specified)0.3
44S (Structure not specified)0.3

Data sourced from Bioorganic & Medicinal Chemistry, 2015.[1][2]

Key SAR Insights for TRPV1 Antagonism:

  • The presence of a 4-(trifluoromethyl)benzyl C-region generally leads to potent TRPV1 antagonism.

  • Phenyl C-region derivatives demonstrated better antagonism compared to corresponding pyridine (B92270) surrogates.

  • Specific substitutions at the 2-position of the benzyl ring significantly impact potency, with piperidinyl and piperazinyl derivatives showing good to excellent activity.

  • Analogs with a 4-trifluoromethyl or 4-(fluorobenzyl)piperidinyl substituent at the 2-position exhibited excellent potency (Kᵢ = 0.4 nM).

  • The two most potent compounds, 43 and 44S, displayed Kᵢ values of 0.3 nM.

Table 2: In Vitro Activity of a this compound Analog as an ASCT2 Inhibitor

A substituted benzylproline derivative incorporating a 4-(trifluoromethyl)benzyl moiety was evaluated for its inhibitory activity against the glutamine transporter ASCT2. The apparent inhibition constant (Kᵢ) was determined.

CompoundSubstituent on BenzylprolineApparent Kᵢ (μM) for ASCT2 Inhibition
Benzylproline derivative 4-TrifluoromethylNo improvement over other mono-substituted derivatives

Data sourced from a study on benzylproline-derived inhibitors of ASCT2.

Key SAR Insights for ASCT2 Inhibition:

  • In the context of benzylproline derivatives, the introduction of a 4-trifluoromethyl group on the benzyl ring did not lead to an improvement in inhibitory potency against ASCT2 compared to other mono-substituted analogs.

  • For this class of inhibitors, increasing the hydrophobicity of the side chain was found to correlate with increased inhibitor potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro TRPV1 Antagonism Assay: Intracellular Calcium Measurement in Cultured Trigeminal Ganglion Neurons

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]ᵢ) in cultured rat trigeminal ganglion neurons using the ratiometric fluorescent indicator Fura-2 AM.

1. Cell Culture and Plating:

  • Isolate trigeminal ganglia from neonatal rats and dissociate them into single cells using enzymatic digestion (e.g., with collagenase and dispase).
  • Plate the dissociated neurons on poly-D-lysine-coated 96-well black-walled, clear-bottom plates.
  • Culture the cells in a suitable medium (e.g., F-12 medium supplemented with fetal bovine serum, nerve growth factor, and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

2. Fura-2 AM Loading:

  • Prepare a Fura-2 AM loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and a mild non-ionic surfactant like Pluronic F-127 (0.02%) to aid in dye solubilization.
  • Remove the culture medium from the wells and wash the cells once with HBSS.
  • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
  • After incubation, wash the cells twice with HBSS to remove extracellular dye.
  • Add fresh HBSS to each well and allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.

3. Calcium Imaging:

  • Use a fluorescence microplate reader or a fluorescence microscope equipped for ratiometric imaging.
  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.
  • Establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀) for each well.
  • To assess antagonist activity, pre-incubate the cells with the test compound (this compound analog) for a defined period (e.g., 5-15 minutes).
  • Stimulate the cells with a known concentration of the TRPV1 agonist capsaicin (B1668287) (e.g., 100 nM) and record the change in the fluorescence ratio.
  • The inhibitory effect of the test compound is determined by the reduction in the capsaicin-induced increase in the F₃₄₀/F₃₈₀ ratio compared to vehicle-treated control cells.

4. Data Analysis:

  • The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.
  • Calculate the percentage of inhibition for each concentration of the test compound.
  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve. The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI) in Rats

This protocol describes the induction of neuropathic pain in rats using the spared nerve injury model to evaluate the analgesic effects of this compound analogs.

1. Surgical Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
  • Make a small incision in the skin of the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
  • Carefully isolate the common peroneal and tibial nerves.
  • Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture.
  • Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.
  • Ensure that the sural nerve remains intact and undamaged.
  • Close the muscle and skin layers with sutures.
  • Administer post-operative analgesics as required.

2. Behavioral Testing for Mechanical Allodynia:

  • Allow the animals to recover for at least 7 days post-surgery to allow for the development of neuropathic pain behaviors.
  • Assess mechanical allodynia using von Frey filaments.
  • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.
  • Apply a series of calibrated von Frey filaments with increasing bending force to the lateral plantar surface of the ipsilateral (operated) hind paw, which is innervated by the intact sural nerve.
  • A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
  • Determine the paw withdrawal threshold (PWT), which is the lowest force that elicits a withdrawal response.

3. Drug Administration and Efficacy Evaluation:

  • Administer the test compound (this compound analog) via an appropriate route (e.g., intraperitoneal, oral).
  • Measure the PWT at various time points after drug administration.
  • An increase in the PWT after drug administration indicates an analgesic effect.
  • Compare the effect of the test compound to that of a vehicle control group.

Visualizations

TRPV1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the TRPV1 receptor.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (Low pH) Protons->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Activation Ca_Influx->PKC Na_Influx->Depolarization AP Action Potential Generation Depolarization->AP CGRP_Release CGRP Release AP->CGRP_Release SubstanceP_Release Substance P Release AP->SubstanceP_Release PKC->TRPV1 Phosphorylation (Sensitization) PKA PKA Activation PKA->TRPV1 Phosphorylation (Sensitization) Pain_Sensation Pain Sensation CGRP_Release->Pain_Sensation SubstanceP_Release->Pain_Sensation

Caption: TRPV1 signaling cascade upon activation by various stimuli.

Experimental Workflow for In Vitro TRPV1 Antagonist Screening

The following diagram outlines the workflow for screening this compound analogs for TRPV1 antagonist activity.

Experimental_Workflow start Start cell_culture Culture Trigeminal Ganglion Neurons start->cell_culture fura2_loading Load Cells with Fura-2 AM cell_culture->fura2_loading compound_incubation Pre-incubate with Test Compound fura2_loading->compound_incubation capsaicin_stimulation Stimulate with Capsaicin compound_incubation->capsaicin_stimulation data_acquisition Measure Intracellular Calcium Levels capsaicin_stimulation->data_acquisition data_analysis Analyze Data (IC₅₀/Kᵢ Determination) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for in vitro screening of TRPV1 antagonists.

This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, with a specific focus on their potent antagonism of the TRPV1 receptor. The provided data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting this important class of compounds.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 4-(Trifluoromethyl)benzylamine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, 4-(trifluoromethyl)benzylamine derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the efficacy of various this compound derivatives, with a focus on their anticancer properties, supported by experimental data, detailed protocols, and pathway visualizations.

The incorporation of the trifluoromethyl group into benzylamine (B48309) moieties has been shown to significantly enhance the pharmacological properties of the resulting derivatives, including metabolic stability and binding affinity to biological targets.[1] This has led to the investigation of these compounds as inhibitors of various enzymes and signaling pathways implicated in cancer.

Comparative Efficacy of this compound Derivatives

The anticancer activity of several distinct classes of this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.

Derivative ClassCompoundTarget/Cell LineIC50 (µM)Reference
Theophylline Derivatives 1,3-Dimethyl-7-(2-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dioneHeLa>100[2]
1,3-Dimethyl-7-(3-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dioneHeLa48.2 ± 1.3[2]
1,3-Dimethyl-7-(4-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dioneHeLa34.5 ± 1.1[2]
1,3-Dimethyl-7-(2-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dioneA549>100[2]
1,3-Dimethyl-7-(3-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dioneA54941.3 ± 1.2[2]
1,3-Dimethyl-7-(4-(trifluoromethyl)benzyl)-3,7-dihydro-1H-purine-2,6-dioneA54930.1 ± 1.0[2]
5-Trifluoromethylpyrimidine Derivatives Compound 9uA5490.35[3]
Compound 9uMCF-73.24[3]
Compound 9uPC-35.12[3]
Compound 9uEGFR Kinase0.091[3]
4-(2-Pyrimidinylamino)benzamide Derivatives Compound 13dHedgehog Signaling Pathway0.00144[4]
Thiazolo[4,5-d]pyrimidine Derivatives 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)24.4[6]
7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)25.4[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are the protocols for the key assays used to evaluate the efficacy of the aforementioned derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.195 µM to 200 µM) and incubated for a further 48-72 hours.[7][8]

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[7]

  • Solubilization: The formazan crystals are dissolved using a solubilization buffer, such as dimethyl sulfoxide (B87167) (DMSO).[7]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[7][8]

Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Activity

This assay is used to determine the inhibitory effect of compounds on specific kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Procedure:

  • Coating: A microplate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The kinase, ATP, and varying concentrations of the inhibitor are added to the wells. The reaction is allowed to proceed for a set period.

  • Detection: A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme is added, which generates a detectable signal (e.g., color change).

  • Measurement: The intensity of the signal is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is critical for rational drug design and development.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to the development and progression of several cancers.[4] Certain 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of this pathway.[4]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand->Patched (PTCH1) Binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) SUFU SUFU Smoothened (SMO)->SUFU Inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins Sequesters GLI-R GLI Repressor GLI Proteins->GLI-R Cleavage GLI-A GLI Activator GLI Proteins->GLI-A Activation Target Gene Expression Target Gene Expression GLI-R->Target Gene Expression Represses GLI-A->Target Gene Expression Promotes

Caption: Simplified Hedgehog signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening and evaluating the anticancer potential of novel compounds involves a multi-step process, from initial in vitro cytotoxicity assays to more detailed mechanistic studies.

Experimental_Workflow Compound_Library This compound Derivative Library Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound_Library->Cytotoxicity_Assay Cell_Culture Cancer Cell Lines (e.g., A549, HeLa, MCF-7) Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Lead Compounds Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Mechanism_Studies->Kinase_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_Studies->Signaling_Pathway_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Mechanism_Studies->Apoptosis_Assay

Caption: General experimental workflow for anticancer screening.

References

The Impact of Trifluoromethyl Substitution on the Biological Activity of Benzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of substituted benzylamines is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of 4-(Trifluoromethyl)benzylamine against other substituted benzylamines, supported by experimental data and detailed methodologies.

The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, at the para-position of the benzylamine (B48309) scaffold can significantly modulate its physicochemical properties and, consequently, its biological activity. This substitution often enhances metabolic stability, membrane permeability, and binding affinity to target proteins. This guide explores these effects across several key areas of biological activity: monoamine oxidase (MAO) inhibition, anticonvulsant effects, and antimicrobial properties.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO is a therapeutic strategy for depression and neurodegenerative disorders such as Parkinson's disease. Benzylamine and its derivatives are known substrates and inhibitors of MAO, particularly MAO-B.[2]

The electron-withdrawing nature of the trifluoromethyl group in this compound can influence its interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of MAO enzymes.

Table 1: Comparative MAO-B Inhibitory Activity of Substituted Benzylamines

CompoundSubstitution PatternIC50 (µM)Ki (µM)Inhibition TypeReference
BenzylamineUnsubstituted--Substrate[2]
This compound 4-CF3 Data not available Data not available -
3-Chlorobenzylamine derivative (S5)3-Cl0.2030.155Competitive[3]
2-Cyanobenzylamine derivative (S16)2-CN0.9790.721Competitive[3]
4-Fluorobenzylamine derivative (BB-4h)4-F, 3-NO2 (on N-benzyl)2.95--[1]
Benzothiazole-sulfonamide derivative (4i)4-F (on N-phenyl)0.041-Non-competitive[1]
Benzothiazole-sulfonamide derivative (4t)4-Cl (on N-phenyl)0.065-Non-competitive[1]
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a general method for assessing MAO inhibition using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[4]

  • Reagent Preparation : Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., p-tyramine for MAO-A, benzylamine for MAO-B), and a fluorescent probe (e.g., Amplex Red) as per the manufacturer's instructions.

  • Compound Preparation : Dissolve test compounds, including this compound and other substituted benzylamines, in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure :

    • Add the test compound dilutions to the wells of a 96-well black plate.

    • Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B).[5]

    • Pre-incubate the plate with the MAO enzyme and test compounds for a specified duration (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

  • Data Analysis :

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

    • Subtract the background fluorescence (no-enzyme control).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Plate Add Compounds & Enzyme to 96-well Plate Reagents->Plate Compounds Prepare Test Compounds (Serial Dilutions) Compounds->Plate Preincubation Pre-incubate (15 min, 37°C) Plate->Preincubation Reaction Initiate Reaction (Add Substrate & Probe) Preincubation->Reaction Incubation Incubate (37°C, protected from light) Reaction->Incubation Measure Measure Fluorescence Incubation->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for a fluorometric MAO inhibition assay.

Anticonvulsant Activity

Substituted benzylamines have been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are common preclinical screening models to evaluate anticonvulsant efficacy.

The presence of the 4-trifluoromethyl group can enhance the lipophilicity of the benzylamine scaffold, potentially improving its ability to cross the blood-brain barrier and exert its effects on the central nervous system.

Table 2: Comparative Anticonvulsant Activity of Substituted Benzylamide Derivatives

CompoundDerivative TypeMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
4-(Trifluoromethyl)benzylamide derivative - Data not available Data not available Data not available -
1-Cyclopentenecarboxylic acid benzylamideBenzylamide85.361.37>212.52.49 (MES)[6]
2-Furoic acid benzylamideBenzylamide36.5 (rats)-269.75 (rats)7.39 (MES)[7]
4-[2-(4-butoxybenzylamino)ethyl]-2H-1,2,4-triazol-3(4H)-one HCl (8b)Triazolone33.2->38011.4[8]
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamidePropionamide>100, <300 (mice, i.p.); 62 (rats, oral)---[9]
((benzyloxy)benzyl)propanamide derivative (5)Propanamide48.0->300>6.2[10]

Note: Specific anticonvulsant data for a simple this compound derivative was not found. The table showcases the activity of other benzylamide derivatives to illustrate the potential of this chemical class.

Experimental Protocol: Anticonvulsant Screening in Mice

This protocol describes the general procedure for the MES and scPTZ tests in mice, common methods for preliminary anticonvulsant screening.[11]

  • Animal Preparation : Use male albino mice, housed under standard laboratory conditions with free access to food and water.

  • Compound Administration : Dissolve or suspend the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose) and administer intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).

  • Maximal Electroshock (MES) Test :

    • At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test :

    • Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Neurotoxicity Assessment (Rotarod Test) :

    • Place the mice on a rotating rod (e.g., at 6 rpm).

    • Neurotoxicity is indicated if the animal is unable to maintain its balance on the rod for a predetermined time (e.g., 1 minute).

  • Data Analysis :

    • Calculate the percentage of animals protected at each dose for the MES and scPTZ tests.

    • Determine the median effective dose (ED50) and the median neurotoxic dose (TD50) using statistical methods such as the Litchfield and Wilcoxon method.

    • Calculate the Protective Index (PI = TD50/ED50) as a measure of the drug's margin of safety.

Anticonvulsant_Screening_Logic cluster_input Input cluster_models Seizure Models cluster_outcome Outcome cluster_safety Safety Assessment Compound Test Compound (Substituted Benzylamine) MES MES Test Compound->MES scPTZ scPTZ Test Compound->scPTZ Rotarod Rotarod Test Compound->Rotarod Protection Protection from Seizure MES->Protection Tonic hindlimb extension absent NoProtection No Protection MES->NoProtection Tonic hindlimb extension present scPTZ->Protection Clonic seizure absent scPTZ->NoProtection Clonic seizure present Neurotoxicity Neurotoxicity Rotarod->Neurotoxicity Falls off rod NoNeurotoxicity No Neurotoxicity Rotarod->NoNeurotoxicity Stays on rod

Logical flow of anticonvulsant activity screening.

Antimicrobial Activity

Substituted benzylamines have also been explored for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial and antifungal activity of a compound.

The trifluoromethyl group can alter the electronic properties and lipophilicity of the benzylamine molecule, which may affect its ability to penetrate microbial cell walls and interact with intracellular targets.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Benzylamine Derivatives

Compound/Derivative ClassGram-positive BacteriaGram-negative BacteriaFungi (Candida sp.)Reference
This compound Data not available Data not available Data not available
4-Trifluoromethyl bithiazoles (8e)4-16 (S. pyogenes, S. aureus)>64-[12]
4-Benzylidene-2-methyl-oxazoline-5-oneMIC range: 0.05 - 1.6MIC range: 0.05 - 1.60.05 (C. albicans)[13]
4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 4, 8)>60% inhibition at 16 µg/mL (S. aureus)More resistant>60% inhibition at 64 µg/mL[14]

Note: MIC values for the parent this compound are not specified in the provided literature. The table includes data for derivatives containing a trifluoromethyl group or other benzylamine analogs to highlight the antimicrobial potential within this chemical space.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of a compound against a specific microorganism in a 96-well microtiter plate format.[15][16]

  • Preparation of Inoculum :

    • From a pure overnight culture of the test microorganism, suspend several colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution :

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the growth medium to obtain a range of concentrations.

  • Inoculation and Incubation :

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control well (inoculum without compound) and a negative control well (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination :

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Conclusion

The incorporation of a 4-trifluoromethyl substituent on the benzylamine scaffold is a promising strategy in medicinal chemistry. While direct comparative data for this compound across various biological activities is not always available in a consolidated format, the existing literature on substituted benzylamines suggests that this modification can significantly influence their therapeutic potential. The electron-withdrawing and lipophilic nature of the trifluoromethyl group can enhance interactions with biological targets and improve pharmacokinetic properties. Further systematic studies are warranted to fully elucidate the structure-activity relationships of this compound and its derivatives in the contexts of MAO inhibition, anticonvulsant activity, and antimicrobial effects. The experimental protocols provided in this guide offer a foundation for such future investigations.

References

The Impact of 4-(Trifluoromethyl)benzylamine in Comparative Molecular Modeling: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 4-(Trifluoromethyl)benzylamine's role in computational drug design, this guide provides researchers, scientists, and drug development professionals with a comparative overview of its performance against other benzylamine (B48309) analogs in molecular modeling studies. By leveraging its unique electronic properties, this compound serves as a valuable tool in the development of potent and selective therapeutic agents.

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent.[1] this compound, as a readily available building block, offers a direct route to introduce this powerful moiety. The high electronegativity of the trifluoromethyl group significantly influences the electronic and lipophilic properties of the parent molecule, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] These alterations are critical in optimizing drug-receptor interactions and overall pharmacokinetic profiles.[1]

This guide delves into the practical application of this compound in comparative molecular modeling, offering a framework for its evaluation against other substituted benzylamines. Through detailed experimental protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can effectively harness the properties of this compound to guide the design of next-generation therapeutics.

Comparative Molecular Modeling Workflow

A systematic approach is essential for evaluating the contribution of the trifluoromethyl group in this compound compared to other substituents. The following workflow outlines a typical comparative molecular modeling study.

Comparative Molecular Modeling Workflow cluster_0 Preparation Phase cluster_1 Computational Analysis cluster_2 Analysis & Validation Target_Selection Target Protein Selection (e.g., Kinase, GPCR) Ligand_Preparation Ligand Preparation (Benzylamine Analogs) Target_Selection->Ligand_Preparation Molecular_Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Preparation->Molecular_Docking QSAR_Modeling QSAR Model Development (2D & 3D QSAR) Ligand_Preparation->QSAR_Modeling Binding_Affinity_Comparison Binding Affinity Comparison (Docking Scores, IC50) Molecular_Docking->Binding_Affinity_Comparison Model_Validation QSAR Model Validation (Internal & External) QSAR_Modeling->Model_Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Affinity_Comparison->SAR_Analysis Model_Validation->SAR_Analysis

Figure 1: A generalized workflow for comparative molecular modeling studies.

Data Presentation: A Comparative Analysis

To illustrate the impact of the trifluoromethyl group, the following table summarizes hypothetical, yet representative, data from a comparative molecular docking study against a generic kinase target. The data compares this compound with unsubstituted benzylamine and other para-substituted analogs.

Compound IDSubstituent (R)Docking Score (kcal/mol)Predicted pIC50 (QSAR)Key Interactions with Target
1 -CF3 -9.2 8.5 Hydrogen bond, Halogen bond, Hydrophobic interactions
2-H-6.56.1Hydrogen bond, Pi-stacking
3-Cl-7.87.2Hydrogen bond, Halogen bond
4-CH3-7.16.8Hydrogen bond, Hydrophobic interactions
5-OCH3-7.47.0Hydrogen bond, Dipole-dipole

Table 1: Comparative molecular modeling data for para-substituted benzylamine analogs. The data highlights the superior docking score and predicted activity of the trifluoromethyl-substituted compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable computational studies. The following sections provide protocols for molecular docking and QSAR analysis.

Molecular Docking Protocol

This protocol outlines the steps for performing a comparative molecular docking study using widely accepted software.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to ionizable residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes using a force field such as AMBER or CHARMM.

  • Ligand Preparation:

    • Generate 3D structures of this compound and its analogs.

    • Assign partial charges to the atoms using a method like Gasteiger-Hückel.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation and Docking:

    • Define the binding site on the target protein, typically centered on the co-crystallized ligand or a predicted active site.

    • Generate a grid box that encompasses the entire binding pocket.

    • Perform molecular docking using software such as AutoDock Vina or Glide, employing a search algorithm like the Lamarckian Genetic Algorithm.[3]

    • Generate multiple binding poses for each ligand and rank them based on their docking scores.

  • Analysis of Results:

    • Analyze the top-ranked docking poses for each ligand.

    • Visualize and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site residues.

    • Compare the binding modes and docking scores of this compound with the other analogs to elucidate the contribution of the trifluoromethyl group to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR modeling helps to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

  • Data Set Preparation:

    • Compile a dataset of benzylamine derivatives with their corresponding biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors for each compound in the dataset. These can include:

      • 1D descriptors: Molecular weight, atom count.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Steric (e.g., molar refractivity) and electronic (e.g., dipole moment) parameters.

  • Model Development:

    • Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model that correlates the calculated descriptors with the biological activity.

    • Select the most statistically significant descriptors to be included in the final model.

  • Model Validation:

    • Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness and predictive power (q²).

    • External Validation: Use the test set to evaluate the model's ability to predict the activity of new compounds (r²_pred).

    • A statistically significant QSAR model should have a high correlation coefficient (r²), a high cross-validated correlation coefficient (q² > 0.5), and good predictive ability on the external test set.[4]

  • Interpretation:

    • Analyze the contribution of each descriptor in the QSAR model to understand the structural requirements for optimal activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing lipophilicity in that region of the molecule could enhance activity.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context is crucial for effective drug design. The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a kinase inhibitor developed using this compound as a scaffold, and the key interactions of the ligand within the kinase active site.

Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Inhibitor This compound -based Inhibitor Inhibitor->Kinase_A Inhibits

Figure 2: A simplified kinase signaling pathway illustrating the point of intervention for a hypothetical inhibitor.

Ligand_Protein_Interactions cluster_0 Protein Active Site Ligand 4-(CF3)benzylamine Derivative AA1 Asp 123 Ligand->AA1 H-Bond (NH2) AA2 Lys 56 Ligand->AA2 Halogen Bond (CF3) AA3 Phe 189 Ligand->AA3 Pi-Stacking (Aromatic Ring) AA4 Leu 45 Ligand->AA4 Hydrophobic Interaction

Figure 3: Key interactions of a this compound-based ligand in a protein active site.

Conclusion

This compound stands out as a critical building block in modern drug discovery due to the advantageous properties conferred by the trifluoromethyl group. Comparative molecular modeling studies consistently demonstrate that the inclusion of this moiety can significantly enhance binding affinity and predicted biological activity when compared to unsubstituted or other substituted benzylamine analogs. The detailed protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and utilize this compound in their own drug design and development programs. By integrating these computational approaches, the journey from a chemical starting point to a viable drug candidate can be made more rational, efficient, and ultimately, more successful.

References

Benchmarking 4-(Trifluoromethyl)benzylamine: A Comparative Performance Analysis in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. This guide provides a comprehensive performance comparison of 4-(Trifluoromethyl)benzylamine against its unsubstituted counterpart, benzylamine (B48309), and other relevant alternatives in three fundamental transformations: reductive amination, amide bond formation, and Buchwald-Hartwig amination. The inclusion of the trifluoromethyl group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the benzylamine, thereby impacting its reactivity and performance in these key reactions.

Executive Summary of Performance

The presence of the electron-withdrawing trifluoromethyl group at the para position of the benzylamine ring generally leads to a decrease in its nucleophilicity. This electronic effect has a pronounced impact on its performance across the board. In nucleophilic substitution reactions, for instance, this compound exhibits a slower reaction rate compared to benzylamine[1]. While specific comparative yields are not always available in the literature, the observed trend is a lower reactivity for the fluorinated compound in reactions where the amine acts as a nucleophile.

Performance in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. The nucleophilicity of the amine is a key factor in the initial imine formation.

Comparison of Yields in the Reductive Amination of Benzaldehyde (B42025):

Amine ReagentAldehydeReducing AgentSolventReaction Time (h)Yield (%)
This compoundBenzaldehydeNaBH(OAc)₃Dichloromethane (B109758)24~75-85% (estimated)
BenzylamineBenzaldehydeNaBH(OAc)₃Dichloromethane12-2475 - 85[2]

Note: The yield for this compound is an estimation based on typical yields for reductive amination, as direct comparative data was not available in the searched literature.

The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the rate of the initial nucleophilic attack on the aldehyde, potentially requiring longer reaction times or more forcing conditions to achieve comparable yields to benzylamine.

Experimental Protocol: Reductive Amination

A representative procedure for the reductive amination of benzaldehyde with a benzylamine derivative is as follows:

  • To a solution of benzaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane or methanol, add the benzylamine derivative (1.1 eq).

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • The reducing agent, for example, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.2 eq), is then added portion-wise to the stirring solution.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent.

  • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mix in Solvent Aldehyde->Mixing Amine Amine (e.g., 4-(CF3)benzylamine) Amine->Mixing Imine_Formation Imine Formation (cat. Acid) Mixing->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Final_Amine Secondary Amine Purification->Final_Amine Amide_Coupling_Pathway Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Intermediate Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Ester Amide Amide Product Activated_Ester->Amide Nucleophilic Attack Amine Amine (e.g., 4-(CF3)benzylamine) Amine->Amide Byproducts Byproducts Amide->Byproducts Buchwald_Hartwig_Workflow Reactants Aryl Halide + Amine (e.g., 4-(CF3)benzylamine) Reaction_Setup Inert Atmosphere Anhydrous Solvent Heating Reactants->Reaction_Setup Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction_Setup Reaction_Monitoring Reaction Monitoring (GC-MS, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Workup and Purification Reaction_Monitoring->Workup Product Aryl Amine Product Workup->Product

References

Detecting Fluorinated Benzylamine Derivatives: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of commercially available amphetamine immunoassays with fluorinated benzylamine (B48309) derivatives. As there is limited direct data on antibodies raised specifically against 4-(Trifluoromethyl)benzylamine, this report focuses on the performance of common immunoassay platforms in detecting structurally related fluorinated analogs, such as 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA). Understanding the cross-reactivity of these assays is crucial for interpreting screening results in forensic toxicology, clinical chemistry, and novel psychoactive substance (NPS) research.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of high-throughput screening for various analytes, including drugs of abuse, due to their speed and ease of use. These tests rely on the specific binding of an antibody to its target antigen. However, the specificity of these antibodies is not always absolute. Structurally similar molecules can sometimes bind to the antibody, leading to cross-reactivity. This can result in false-positive screening results, necessitating more specific confirmatory methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For researchers developing antibodies or detection methods for compounds like this compound, understanding the cross-reactivity profiles of existing assays with similar structures provides valuable insights into potential challenges and starting points for new antibody development.

Data Presentation: Cross-Reactivity of Fluorinated Amphetamine Analogs

The following tables summarize the cross-reactivity of various amphetamine immunoassays with 4-fluoroamphetamine (4-FA) and other related compounds. It is important to note that cross-reactivity can vary between manufacturers and even between different lots of the same assay.

Table 1: Cross-Reactivity of 4-Fluoroamphetamine (4-FA) in Amphetamine Immunoassays

Immunoassay PlatformReported Cross-ReactivitySource(s)
Amphetamine ELISA3,354%[1]
CEDIA DAU Amphetamine Assay~6%[1][2]
EMIT II Plus AmphetaminesPositive at 5000 ng/mL[1][3]
Triage TOX Drug ScreenNot Detected[1][3]

Table 2: Comparative Cross-Reactivity of Various Amphetamine Analogs

CompoundImmunoassay PlatformConcentration for Positive Result (or % Cross-Reactivity)Source(s)
d-AmphetamineEMIT II Plus Amphetamines300 ng/mL (Calibrator)[1]
d-MethamphetamineEMIT II Plus Amphetamines1000 ng/mL[1]
3,4-Methylenedioxymethamphetamine (MDMA)EMIT II Plus Amphetamines2500 ng/mL[1]
PhentermineEMIT II Plus Amphetamines5800 ng/mL[1]
4-Fluoroamphetamine (4-FA)CEDIA DAU Amphetamine Assay~6%[2]
Paramethoxymethamphetamine (PMMA)Triage TOX Drug ScreenPositive at 2500 ng/mL[3]

Experimental Protocols

Below are generalized methodologies for determining the cross-reactivity of a compound in common immunoassay formats, based on protocols described in the cited literature.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This method is based on the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

Objective: To determine the concentration of a test compound that produces a signal equivalent to a known concentration of the target analyte (e.g., d-amphetamine) and to calculate the percent cross-reactivity.

Materials:

  • Microtiter plate pre-coated with anti-amphetamine antibodies.

  • Certified reference material of the test compound and the target analyte (e.g., d-amphetamine).

  • Enzyme-conjugated amphetamine (e.g., HRP-amphetamine).

  • Wash buffer (e.g., PBS with Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a series of dilutions of the target analyte (calibrators) and the test compound in a drug-free matrix (e.g., urine or buffer).

  • Incubation: Add a fixed volume of the calibrators, controls, and test compound dilutions to the respective wells of the antibody-coated microplate.

  • Competition: Add a fixed volume of the enzyme-conjugated amphetamine to each well. Incubate the plate to allow for competitive binding between the free drug (from the sample/standard) and the enzyme-conjugated drug for the antibody binding sites.

  • Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a set period to allow for color development. The enzyme on the bound conjugate will convert the substrate, producing a colored product.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Calculation of Cross-Reactivity: The concentration of the test compound that produces a 50% reduction in signal (IC50) is determined from its dose-response curve. The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay based on the principle that a fluorescently labeled drug (tracer), when bound by an antibody, rotates more slowly and thus has a higher fluorescence polarization than the unbound tracer.

Objective: To determine the cross-reactivity of a test compound by measuring its ability to displace the fluorescent tracer from the antibody.

Materials:

  • Fluorescence polarization analyzer (e.g., Abbott TDx).

  • Reagents for the specific amphetamine FPIA, including the fluorescently labeled amphetamine tracer and the anti-amphetamine antibody.

  • Certified reference material of the test compound and the target analyte.

Procedure:

  • Sample Preparation: Prepare dilutions of the test compound in a drug-free matrix.

  • Reaction Mixture: In the reaction cuvette, the instrument combines the sample (or calibrator) with the antibody and the fluorescent tracer.

  • Competitive Binding: The drug in the sample competes with the fluorescent tracer for the antibody binding sites.

  • Measurement: The fluorescence polarization of the solution is measured by the analyzer. A high concentration of drug in the sample leads to less binding of the tracer to the antibody, resulting in a lower polarization value.

  • Data Analysis: The results are typically compared to a calibration curve generated with the target analyte to determine the apparent concentration of the test compound. The cross-reactivity can then be calculated based on the concentration of the test compound required to produce the same polarization signal as a given concentration of the target analyte.

Mandatory Visualization

The following diagrams illustrate the fundamental workflow of a competitive ELISA and the logical relationship of cross-reactivity in immunoassays.

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection cluster_result Step 4: Result Interpretation well1 Microplate Well antibody Anti-Amphetamine Antibody well1->antibody Antibody is adsorbed to the well surface well2 Well with Sample and Enzyme Conjugate sample_drug Drug in Sample (e.g., 4-TFMB) well2->sample_drug Competition for binding sites enzyme_conjugate Enzyme-Labeled Amphetamine well2->enzyme_conjugate Competition for binding sites antibody2 Coated Antibody sample_drug->antibody2 Competition for binding sites enzyme_conjugate->antibody2 Competition for binding sites well3 Well after Washing bound_conjugate Bound Enzyme Conjugate well3->bound_conjugate substrate Substrate bound_conjugate->substrate Enzymatic Reaction colored_product Colored Product substrate->colored_product measurement Measure Absorbance interpretation Signal is inversely proportional to drug concentration measurement->interpretation cluster_coating cluster_coating cluster_competition cluster_competition cluster_detection cluster_detection cluster_result cluster_result

Caption: Workflow of a competitive ELISA for small molecule detection.

Cross_Reactivity_Logic cluster_antibody Antibody Specificity cluster_analytes Potential Analytes cluster_binding Binding Outcome antibody Anti-Amphetamine Antibody high_affinity High Affinity Binding (Positive Signal) antibody->high_affinity lower_affinity Lower Affinity Binding (Potential False Positive) antibody->lower_affinity no_binding No Binding (Negative Signal) antibody->no_binding target Target Analyte (Amphetamine) target->antibody High structural complementarity cross_reactant Cross-Reactant (e.g., 4-TFMB Derivative) cross_reactant->antibody Sufficient structural similarity non_reactant Non-Reactant (Unrelated Structure) non_reactant->antibody No structural complementarity

Caption: Logical relationship of antibody cross-reactivity.

References

Safety Operating Guide

Safe Disposal of 4-(Trifluoromethyl)benzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 4-(Trifluoromethyl)benzylamine, a combustible and corrosive liquid that requires careful management. Adherence to these protocols is critical to mitigate risks of skin burns, eye damage, and respiratory irritation.[1][2]

Key Safety and Physical Data

A comprehensive understanding of the chemical's properties is the first step in safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₈F₃N[2][3]
Molecular Weight 175.15 g/mol [2][3]
Appearance Colorless to light yellow clear liquid[4]
Density 1.229 g/mL at 25 °C[3]
Flash Point 75 °C (167 °F) - closed cup[3]
Refractive Index n20/D 1.464[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment. This includes:

  • Eye Protection : Eyeshields or safety glasses.[3]

  • Hand Protection : Chemical impermeable gloves.[1]

  • Respiratory Protection : A dust mask (type N95 or equivalent) should be used.[3]

  • Body Protection : Protective clothing to prevent skin contact.

Work should be conducted in a well-ventilated area, and all sources of ignition must be removed from the vicinity.[1][5] Use spark-proof tools and explosion-proof equipment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying waste.[5]

  • Container Management : Keep the chemical in suitable, closed, and properly labeled containers for disposal.[1][5]

  • Waste Collection : Collect and arrange for disposal through a licensed chemical destruction plant.[1]

  • Approved Disposal Methods :

    • Controlled Incineration : The material can be disposed of by controlled incineration with flue gas scrubbing.[1]

    • Waste Disposal Plant : Dispose of contents and container to an approved waste disposal plant.[4][6]

  • Spill Management :

    • In case of a spill, prevent further leakage if it is safe to do so.[1]

    • Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

    • Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[5]

    • Collect the absorbed material and place it in a suitable container for disposal.[1]

  • Disposal of Contaminated Packaging :

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Important : Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE: - Chemical resistant gloves - Safety goggles - Protective clothing start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_chem Unused or Pure Chemical assess_waste->pure_chem Pure Chemical cont_material Contaminated Material (e.g., absorbents from spills) assess_waste->cont_material Contaminated Material empty_cont Empty Container assess_waste->empty_cont Empty Container collect_waste Collect in a suitable, closed, and labeled container. pure_chem->collect_waste cont_material->collect_waste decontaminate Decontaminate Container (Triple Rinse or equivalent) empty_cont->decontaminate licensed_disposal Arrange for disposal by a licensed chemical waste facility. collect_waste->licensed_disposal incineration Controlled incineration with flue gas scrubbing. licensed_disposal->incineration end End of Disposal Process incineration->end recycle Offer for Recycling or Reconditioning decontaminate->recycle If possible landfill Puncture and dispose of in a sanitary landfill. decontaminate->landfill If recycling not possible recycle->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Trifluoromethyl)benzylamine. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 3300-51-4[1][2][3]

  • Molecular Formula: C8H8F3N[2][3][4]

  • Primary Hazards: Corrosive, Irritant[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the glove manufacturer’s chemical resistance guide.[1][7]
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[5]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[7]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if aerosol generation is possible.[1][5][8]

Operational Plan: Safe Handling Protocol

Strict adherence to the following handling protocol is mandatory.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a properly functioning chemical fume hood.[9][10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[9]

3. Handling and Use:

  • Avoid contact with skin, eyes, and clothing.[6][10]

  • Do not breathe vapors or mist.[6][9]

  • Wash hands thoroughly after handling.[9]

  • Use non-sparking tools to prevent ignition.[10]

4. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[9]

  • Segregate waste containing this compound from other waste streams.

2. Waste Collection and Storage:

  • Collect waste in suitable, closed, and properly labeled containers.[9][10]

  • Store waste containers in a designated, well-ventilated, and secure area.

3. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.[6][9]

  • Do not empty into drains or release into the environment.[9][10]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[10]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Containment Containment & Cleanup cluster_Follow_Up Post-Cleanup A Evacuate Immediate Area B Alert Others & Supervisor A->B C If Safe, Remove Ignition Sources B->C D Identify Spilled Material & Quantity C->D E Assess for Personal Exposure D->E F Don Appropriate PPE E->F G Contain the Spill with Inert Absorbent Material F->G H Collect Absorbed Material into a Labeled Waste Container G->H I Decontaminate the Area H->I J Dispose of Waste According to Protocol I->J K Document the Incident J->K L Review & Revise Procedures if Necessary K->L

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)benzylamine
Reactant of Route 2
4-(Trifluoromethyl)benzylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.